Product packaging for 4,5-Dicaffeoylquinic acid(Cat. No.:CAS No. 89886-31-7)

4,5-Dicaffeoylquinic acid

Cat. No.: B3423847
CAS No.: 89886-31-7
M. Wt: 516.4 g/mol
InChI Key: UFCLZKMFXSILNL-PSEXTPKNSA-N
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Description

Isochlorogenic acid b is a quinic acid.
3,4-Dicaffeoylquinic acid has been reported in Crassocephalum crepidioides, Gelasia latifolia, and other organisms with data available.
See also: Lonicera japonica flower (part of);  Stevia rebaudiuna Leaf (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O12 B3423847 4,5-Dicaffeoylquinic acid CAS No. 89886-31-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCLZKMFXSILNL-PSEXTPKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14534-61-3, 89886-31-7
Record name 3,4-Di-O-caffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dicaffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-DICAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45777W94HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

234 - 238 °C
Record name 3,4-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling the Natural Trove of 4,5-Dicaffeoylquinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the natural sources of 4,5-Dicaffeoylquinic acid (4,5-diCQA), a promising bioactive compound with a spectrum of pharmacological activities. This document provides a thorough overview of its prevalence in the plant kingdom, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its known signaling pathways, all presented to facilitate further research and drug development endeavors.

Natural Sources of this compound

This compound is a derivative of caffeic acid and quinic acid, found in a variety of plant species. The primary families known to be rich sources of this compound are the Asteraceae and Rubiaceae.

Asteraceae Family: A Prominent Reservoir

The Asteraceae family, one of the largest families of flowering plants, stands out as a significant source of 4,5-diCQA. Several genera within this family have been identified to contain notable quantities of this compound.

  • Artemisia Species: Various species of the Artemisia genus, commonly known as wormwood, have been reported to contain 4,5-diCQA. For instance, Artemisia capillaris has been a subject of study for its 4,5-diCQA content and associated bioactivities[1][2].

  • Aster Species: Certain species of the Aster genus have also been identified as sources of 4,5-diCQA. A study on Aster altaicus var. uchiyamae leaves revealed the presence and quantity of 4,5-diCQA alongside other caffeoylquinic acids[3].

  • Other Genera: Other plants within the Asteraceae family, such as Gynura divaricata and Laggera alata, have been documented as sources from which 4,5-diCQA can be isolated[4].

Rubiaceae Family: The Coffee Connection

The Rubiaceae family, particularly the genus Coffea, is a major dietary source of 4,5-diCQA. This compound is one of the isomers of dicaffeoylquinic acid present in coffee beans.

  • Coffee Beans: Both Arabica (Coffea arabica) and Robusta (Coffea canephora) coffee beans contain 4,5-diCQA[5]. The concentration of this and other chlorogenic acids can vary depending on the coffee species, geographical origin, and processing methods.

  • Coffee By-products: Significant amounts of 4,5-diCQA and other chlorogenic acids are also present in coffee by-products such as coffee pulp, husk, and silverskin, making them potential sources for extraction[6][7][8][9].

Other Plant Sources

While the Asteraceae and Rubiaceae families are the most prominent, 4,5-diCQA has also been detected in other plant families, including the Lamiaceae. However, the concentration in these sources is generally less characterized.

Quantitative Data on this compound Content

The concentration of 4,5-diCQA varies significantly among different plant species and even within different parts of the same plant. The following tables summarize the available quantitative data from various studies.

Plant SpeciesFamilyPlant PartConcentration of this compoundReference
Aster altaicus var. uchiyamaeAsteraceaeLeaves1.39 ± 0.10 mg/g dried weight[3]
Artemisia capillarisAsteraceaeAerial partsPresence confirmed, quantification variable[1][10]
Coffea spp. (Coffee)RubiaceaeBeansDetected, concentration varies by type[5]
Coffee PulpRubiaceaeFruit Pulp4.4% of total identified phenolics[6]

Table 1: Concentration of this compound in Various Plant Sources.

Coffee By-productFamilyThis compound ContentReference
Coffee SilverskinRubiaceaeUp to 1.00 g/100 g[7]
Spent Coffee GroundsRubiaceaeLower concentrations compared to other by-products[7]
Coffee FlowersRubiaceaePresence of dicaffeoylquinic acid isomers confirmed[7]

Table 2: this compound Content in Coffee By-products.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction and Isolation of this compound

The following protocol is a synthesized methodology based on common practices for the extraction and isolation of phenolic compounds from plants.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol or Ethanol (80%)

  • Ultrasound bath

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Solvents for HPLC (e.g., acetonitrile, water with formic or acetic acid)

Protocol:

  • Extraction:

    • Weigh 10 g of dried, powdered plant material.

    • Add 100 mL of 80% methanol to the plant material.

    • Perform ultrasound-assisted extraction for 30 minutes at room temperature.

    • Filter the extract and collect the supernatant.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at 40°C.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the phenolic compounds with methanol.

    • Evaporate the methanol to obtain a purified extract.

  • Isolation by Preparative HPLC:

    • Dissolve the purified extract in the HPLC mobile phase.

    • Inject the sample into a preparative HPLC system equipped with a C18 column.

    • Use a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the elution at a wavelength of 325 nm.

    • Collect the fraction corresponding to the retention time of this compound.

    • Evaporate the solvent from the collected fraction to obtain the isolated compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the quantitative analysis of 4,5-diCQA in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 10 mM citric acid solution (pH 2.4).

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of Solvent B, which is gradually increased over time to elute the compounds. For example, starting with 8% B and increasing to 80% B over 30-40 minutes[11].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 325 nm.

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the 4,5-diCQA peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of 4,5-diCQA in the sample by using the calibration curve generated from the standards[11].

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of 4,5-diCQA.

Instrumentation and Sample Preparation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Solvent: Deuterated methanol (CD3OD) or another suitable deuterated solvent.

  • Sample Preparation: Dissolve the isolated compound in the deuterated solvent.

Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra, including:

    • 1H NMR: To observe the proton signals.

    • 13C NMR: To observe the carbon signals.

    • COSY (Correlation Spectroscopy): To identify proton-proton correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for determining the ester linkages between the caffeoyl and quinic acid moieties.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Analysis:

  • Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D NMR spectra. Compare the obtained data with published NMR data for this compound to confirm its structure.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Anti-Inflammatory Signaling Pathway

4,5-diCQA exhibits anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocation diCQA This compound diCQA->MAPK diCQA->IKK Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nuc->Genes Transcription

Caption: Anti-inflammatory mechanism of this compound.

Anti-Cancer Signaling Pathway in Prostate Cancer

In prostate cancer cells, 4,5-diCQA has been shown to induce cell cycle arrest.

Anti_Cancer_Pathway diCQA This compound CellCycle Cell Cycle Progression diCQA->CellCycle Inhibits S_Phase S Phase Arrest diCQA->S_Phase Induces Bcl2 Bcl-2 Expression S_Phase->Bcl2 Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Experimental_Workflow PlantMaterial Plant Material (e.g., Artemisia spp.) Extraction Extraction PlantMaterial->Extraction Purification Purification (SPE, Prep-HPLC) Extraction->Purification Identification Identification (HPLC, NMR, MS) Purification->Identification Bioassays Bioactivity Assays (e.g., Anti-inflammatory, Anti-cancer) Purification->Bioassays DataAnalysis Data Analysis & Interpretation Identification->DataAnalysis Bioassays->DataAnalysis

References

An In-Depth Technical Guide to 4,5-Dicaffeoylquinic Acid: IUPAC Nomenclature, Isomers, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-dicaffeoylquinic acid, its isomers, their nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), and their analytical characterization. It further delves into the molecular signaling pathways modulated by these compounds, offering valuable insights for research and drug development.

IUPAC Nomenclature and Chemical Structure

This compound belongs to the family of chlorogenic acids, which are esters of caffeic acid and quinic acid. The IUPAC nomenclature for this compound is (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid[1][2][3]. It is also commonly known by synonyms such as 4,5-di-O-caffeoylquinic acid, Isochlorogenic acid C, and 4,5-DCQA[4].

The core structure consists of a quinic acid ring with two caffeoyl groups attached at the 4th and 5th positions. The molecular formula for this compound is C₂₅H₂₄O₁₂ and it has a molecular weight of approximately 516.45 g/mol [4][5].

Isomers of Dicaffeoylquinic Acid

Dicaffeoylquinic acid exists in several isomeric forms, distinguished by the positions of the two caffeoyl groups on the quinic acid ring. The major isomers include:

  • 1,3-Dicaffeoylquinic acid

  • 1,4-Dicaffeoylquinic acid

  • 1,5-Dicaffeoylquinic acid

  • 3,4-Dicaffeoylquinic acid (Isochlorogenic acid B)[6]

  • 3,5-Dicaffeoylquinic acid (Isochlorogenic acid A)[]

The IUPAC numbering of the quinic acid core is crucial for the unambiguous identification of these isomers[].

Physicochemical Properties of Dicaffeoylquinic Acid Isomers

The distinct substitution patterns of the isomers lead to variations in their physicochemical properties. A summary of available quantitative data is presented in the table below.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)λmax (nm)
1,3-Dicaffeoylquinic acid C₂₅H₂₄O₁₂516.5Not Available222, 248, 326
1,4-Dicaffeoylquinic acid C₂₅H₂₄O₁₂516.45224-226Not Available
1,5-Dicaffeoylquinic acid C₂₅H₂₄O₁₂516.5Not Available220, 330
3,4-Dicaffeoylquinic acid C₂₅H₂₄O₁₂516.5140218, 330
3,5-Dicaffeoylquinic acid C₂₅H₂₄O₁₂516.5172220, 246, 330
This compound C₂₅H₂₄O₁₂516.5234 - 238219, 245, 331[4]

Experimental Protocols for Isomer Separation and Identification

The separation and identification of dicaffeoylquinic acid isomers are primarily achieved through chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Methodology: Reversed-phase HPLC is the most common method for separating dicaffeoylquinic acid isomers.

  • Column: A C18 column (e.g., Agilent Zorbax Eclipse SB-C18, 150 × 4.6 mm, 5 μm) is typically used.

  • Mobile Phase: A gradient elution is employed, commonly using a mixture of acetonitrile and water containing an acid modifier like formic acid (0.1%). A typical gradient might be:

    • 0 min: 10% Acetonitrile

    • 10 min: 15% Acetonitrile

    • 25 min: 25% Acetonitrile

    • 26 min: 10% Acetonitrile

    • 40 min: 10% Acetonitrile

  • Flow Rate: A flow rate of 0.8 mL/min is often used.

  • Detection: A photodiode array (PDA) detector is used to monitor the elution profile at a wavelength of 327 nm.

  • Column Temperature: The column temperature is typically maintained at 30 °C.

This method allows for the resolution of the different isomers based on their polarity and interaction with the stationary phase.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Methodology: LC-MS, particularly with tandem mass spectrometry (MS/MS), is a powerful tool for the definitive identification of dicaffeoylquinic acid isomers. The fragmentation patterns of the molecular ions are unique to each isomer.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

  • Fragmentation: Collision-induced dissociation (CID) is used to fragment the parent ion ([M-H]⁻ at m/z 515). The relative intensities of the fragment ions can be used to distinguish between isomers. For example, the distinction between 3,4- and 4,5-diCQA can be based on the intensity of the MS2 secondary ion at m/z 335, which is more intense for the 3,4-isomer. The MS3 base peak can also be used for differentiation, with 3,5-diCQA showing a base peak at m/z 191, while 3,4- and 4,5-diCQA have a base peak at m/z 173. The ease of removal of a caffeoyl residue during fragmentation follows the order: 1 ≈ 5 > 3 > 4[8][9].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of dicaffeoylquinic acid isomers. The chemical shifts of the protons and carbons in the quinic acid and caffeoyl moieties are sensitive to the substitution pattern.

  • ¹H NMR: The chemical shifts of the protons on the quinic acid ring, particularly H-3, H-4, and H-5, are diagnostic for the position of the caffeoyl groups.

  • ¹³C NMR: The carbon chemical shifts of the quinic acid ring also provide clear evidence for the substitution pattern.

Table of Reported ¹H NMR Chemical Shifts (δ, ppm) for select Dicaffeoylquinic Acid Isomers in CD₃OD:

Proton3,4-diCQA3,5-diCQA4,5-diCQA
H-22.20 (m)2.25 (m)2.25 (m)
H-35.35 (m)5.42 (m)4.37 (br s)
H-45.75 (m)3.97 (d)5.11 (br s)
H-54.40 (m)5.42 (m)5.62 (br s)
H-62.30 (m)2.31 (brs), 2.16 (m)2.40 (m)

Note: Data compiled from various sources and may have slight variations based on experimental conditions.

Biological Activity and Signaling Pathways

Dicaffeoylquinic acids have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been demonstrated to exert anti-inflammatory effects by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It achieves this by inhibiting the phosphorylation of key signaling proteins such as IκBα, p65, ERK, JNK, and p38.

NF_kB_MAPK_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, IL-1β) IKK IKK Stimulus->IKK activates MAPKKK MAPKKK Stimulus->MAPKKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB_NFkB IkappaB->IkappaB_NFkB NFkB->IkappaB_NFkB NFkB_n NF-κB NFkB->NFkB_n translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates MAPK_n MAPK MAPK->MAPK_n translocates DQA This compound DQA->IKK inhibits DQA->MAPK inhibits phosphorylation IkappaB_NFkB->NFkB releases Gene Pro-inflammatory Gene Expression NFkB_n->Gene activates MAPK_n->Gene activates

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Activation of the Nrf2/Keap1 Pathway

Dicaffeoylquinic acids are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Dicaffeoylquinic acids can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1_Nrf2 Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates DQA Dicaffeoylquinic Acids DQA->Keap1_Nrf2 induces dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome targets for ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Gene Antioxidant Gene Expression (e.g., HO-1) ARE->Gene activates

Caption: Activation of the Nrf2 pathway by Dicaffeoylquinic Acids.

Conclusion

This compound and its isomers represent a class of compounds with significant biological activities, warranting further investigation for their therapeutic potential. This guide provides a foundational understanding of their chemical properties, analytical characterization, and interactions with key cellular signaling pathways. The detailed methodologies and comparative data presented herein are intended to support researchers and drug development professionals in their ongoing exploration of these promising natural products.

References

Literature review on dicaffeoylquinic acids' pharmacological profiles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Profiles of Dicaffeoylquinic Acids

Introduction

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds formed by the esterification of quinic acid with two caffeic acid moieties.[1][2] These phytochemicals are prevalent in various medicinal plants, including Echinacea species, Ilex kudingcha, and Ligularia fischeri, as well as in dietary sources like coffee.[3][4][5][6] DCQAs exist in several isomeric forms, with 1,3-, 3,4-, 3,5-, and 4,5-DCQA being the most commonly studied.[1] Extensive research has highlighted their significant therapeutic potential, demonstrating a wide range of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, antiviral, and hypoglycemic activities.[3][7] This guide provides a comprehensive review of the pharmacological profiles of DCQAs, detailing their mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key cellular pathways.

Anti-inflammatory Activity

DCQAs exert potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4] Their mechanisms primarily involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][8]

Mechanism of Action

In response to inflammatory stimuli like lipopolysaccharide (LPS), DCQAs have been shown to suppress the phosphorylation and subsequent degradation of IκB-α, an inhibitor of NF-κB.[8] This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB target genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][8] Consequently, the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) is significantly reduced.[4][9]

Furthermore, DCQAs inhibit the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[4][8] By targeting these pathways, DCQAs effectively decrease the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4] Some isomers, such as 3,5-DCQA, have also been found to reduce the phosphorylation of STAT3, a downstream target of IL-6 signaling.[1]

G cluster_stimulus Inflammatory Stimulus cluster_pathways Cellular Signaling Pathways cluster_inhibition Inhibition by DCQAs cluster_nucleus Nucleus cluster_response Inflammatory Response LPS LPS MAPK_Pathway MAPK (ERK, JNK, p38) LPS->MAPK_Pathway IKK IKK LPS->IKK Gene_Expression Gene Expression MAPK_Pathway->Gene_Expression IkB IκB-α IKK->IkB P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Activation NFkB_active->Gene_Expression Translocation DCQA Dicaffeoylquinic Acids (DCQAs) DCQA->MAPK_Pathway DCQA->IKK DCQA->NFkB_active Inhibits Translocation Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6, iNOS, COX-2) Gene_Expression->Mediators

Anti-inflammatory signaling pathway of DCQAs.
Quantitative Data: Anti-inflammatory Activity

DCQA IsomerAssay/ModelEndpointResult (IC50 or Dose)Reference
1,3-DCQAVarious in vitro assaysAnti-inflammatory effect5–50 µM[1]
3,4-DCQAVarious in vitro assaysAnti-inflammatory effect6–20 µM[1]
3,5-DCQAVarious in vitro assaysAnti-inflammatory effect5.1–21 µM[1]
4,5-DCQAVarious in vitro assaysAnti-inflammatory effect5.6–15 µM[1]
4,5-DCQACarrageenan-induced rat paw edemaEdema suppression5, 10, 20 mg/kg (oral)[9]
Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Pre-treatment and Stimulation: Cells are pre-treated with various concentrations of a DCQA isomer (e.g., 2.5 to 40 µM) for 1 hour.[8] Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 50 ng/mL).[8]

  • Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, the concentration of nitrite (a stable product of NO) in the culture medium is quantified using the Griess reagent. A standard curve is generated using sodium nitrite.[8]

  • PGE2 and Cytokine Measurement: The levels of PGE2, TNF-α, and IL-6 in the supernatant are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[8]

  • Western Blot Analysis: To analyze protein expression, cells are lysed after stimulation. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, phospho-IκB-α, phospho-ERK, phospho-JNK, and phospho-p38. After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

In Vivo Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Sprague-Dawley rats (200–220 g) are used.[8]

  • Drug Administration: Rats are randomly divided into groups. DCQAs (e.g., 5, 10, 20 mg/kg) or a reference drug (e.g., diclofenac sodium, 10 mg/kg) are administered orally. The control group receives normal saline.[8][9]

  • Induction of Edema: One hour after drug administration, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce localized edema.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of edema inhibition is calculated.

  • Tissue Analysis: After the experiment, the paw tissue is collected for Western blot or immunohistochemical analysis of inflammatory markers like iNOS, COX-2, and TNF-α.[9]

Antioxidant Activity

DCQAs are potent antioxidants that can neutralize free radicals and modulate endogenous antioxidant defense systems. Their activity is attributed to the presence of catechol groups in their structure, which act as hydrogen donors.[10]

Mechanism of Action

The primary antioxidant mechanisms of DCQAs include:

  • Direct Radical Scavenging: DCQAs can directly scavenge various reactive oxygen species (ROS), such as hydroxyl and superoxide radicals.[10] This activity is commonly measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[6][10]

  • Activation of the Nrf2/Keap1 Pathway: DCQAs can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][7] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. In the presence of oxidative stress or activators like DCQAs, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of various cytoprotective genes, including heme oxygenase-1 (HO-1), enhancing the cell's ability to combat oxidative stress.[3][11]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQA DCQAs Keap1_Nrf2 Keap1-Nrf2 Complex DCQA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Tx Gene Transcription ARE->Gene_Tx HO1 Antioxidant Enzymes (e.g., HO-1) Gene_Tx->HO1

Antioxidant Nrf2/Keap1 pathway activation by DCQAs.
Quantitative Data: Antioxidant Activity

| DCQA Isomer | Assay | Result (IC50 or equivalent) | Reference | | :--- | :--- | :--- | :--- | :--- | | 3,5-DCQA | DPPH Scavenging | IC50: 4.26 µg/mL |[6] | | 3,5-DCQA | ABTS Scavenging | TEAC value: 0.9974 |[6] | | 3,5-DCQA | FRAP | 3.84 mmole of Trolox equivalent/g |[6] | | 3,4-DCQA methyl ester | DPPH Scavenging | IC50: 7.78 ± 0.24 µg/mL |[12] | | 4,5-DCQA | DPPH Scavenging | IC50: 14.94 ± 0.60 µg/mL |[12] | | 3,5-DCQA | DPPH Scavenging | IC50: 30.94 ± 4.61 µg/mL |[12] |

Experimental Protocols

DPPH Radical Scavenging Assay

  • Reagent Preparation: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in methanol.

  • Reaction: A solution of the DCQA sample at various concentrations is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

ABTS Radical Cation Scavenging Assay

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol or water to an absorbance of 0.700 ± 0.02 at 734 nm.[13]

  • Reaction: The DCQA sample is added to the diluted ABTS•+ solution.[13]

  • Measurement: The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).[13]

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Neuroprotective Activity

Oxidative stress is a key contributor to the pathology of neurodegenerative diseases.[14] DCQAs have demonstrated significant neuroprotective effects by mitigating oxidative damage in neuronal cells.[3][14]

Mechanism of Action

Studies using neuronal cell lines like SH-SY5Y have shown that DCQAs can protect against cell death induced by oxidative stressors such as hydrogen peroxide (H2O2).[14] The protective mechanism of 3,5-DCQA involves attenuating H2O2-induced neuronal death, reducing the activation of caspase-3 (a key executioner enzyme in apoptosis), and restoring depleted levels of intracellular glutathione (GSH), a critical endogenous antioxidant.[14] Furthermore, in animal models of stress-induced depression, DCQAs have been shown to reduce depressive behaviors and memory loss by inhibiting monoamine oxidase (MAO) A and B activity, which in turn reduces ROS production and protects against neuronal atrophy.[15]

Quantitative Data: Neuroprotective Activity

Data for neuroprotective activity is often presented descriptively rather than with IC50 values.

DCQA IsomerModelEffectReference
3,5-DCQAH2O2-induced SH-SY5Y cellsAttenuated neuronal death and caspase-3 activation[14]
3,5-DCQAH2O2-induced SH-SY5Y cellsRestored intracellular glutathione depletion[14]
3,4-DCQA & 3,5-DCQACorticosterone-treated miceReduced depressive behaviors and memory loss[15]
3,4-DCQA & 3,5-DCQANeurons and astrocytesInhibited MAO-A and MAO-B activity, reducing ROS[15]
Experimental Protocols

Neuroprotection Assay in SH-SY5Y Cells

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.

  • Pre-treatment and Induction of Damage: Cells are pre-treated with 3,5-DCQA for a specific duration before being exposed to a neurotoxic concentration of hydrogen peroxide (H2O2) to induce oxidative stress and cell death.[14]

  • Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by viable cells is measured spectrophotometrically.

  • Caspase-3 Activity Assay: Caspase-3 activity is measured using a colorimetric or fluorometric assay kit. Cell lysates are incubated with a caspase-3-specific substrate (e.g., Ac-DEVD-pNA), and the resulting signal is quantified.[14]

  • Intracellular Glutathione (GSH) Measurement: The level of intracellular GSH is determined using a commercially available kit, often based on the reaction of GSH with a specific dye.[14]

Antiviral Activity

DCQAs have shown promising activity against a range of viruses, including Respiratory Syncytial Virus (RSV), Human Immunodeficiency Virus (HIV-1), Enterovirus A-71 (EV-A71), and influenza A virus.[16][17][18][19] Their mechanisms of action are often virus-specific.

Mechanism of Action
  • Anti-RSV Activity: 3,4-DCQA and 3,5-DCQA exert their anti-RSV effects by inhibiting virus-cell fusion during the early stages of infection and cell-to-cell fusion at the end of the replication cycle.[16]

  • Anti-HIV Activity: DCQAs are selective inhibitors of HIV-1 integrase, an essential enzyme for the integration of the viral genome into the host cell's DNA. This activity is distinct from that of reverse transcriptase inhibitors.[17]

  • Anti-EV-A71 Activity: 3,4-DCQA targets EV-A71 particles directly, disrupting the attachment of the virus to host cells by interfering with the interaction between the virus and its heparan sulfate receptor.[18]

  • Anti-Influenza Activity: Several DCQA isomers inhibit the neuraminidase (NA) enzyme of the influenza A virus, which is crucial for the release of new virions from infected cells.[19]

G cluster_workflow Bioassay-Guided Isolation of Antiviral DCQAs cluster_bioassay Bioassay Screening Plant Plant Material (e.g., Ilex pubescens leaves) Extract Crude Ethanol Extract Plant->Extract Fractionation Solvent Fractionation (e.g., EtOAc) Extract->Fractionation Bioassay1 Antiviral Assay (Plaque Reduction) Extract->Bioassay1 Active_Fraction Active Fraction Fractionation->Active_Fraction Chromatography Chromatographic Purification (e.g., HPLC) Active_Fraction->Chromatography Bioassay2 Antiviral Assay (Plaque Reduction) Active_Fraction->Bioassay2 Pure_Compound Pure DCQA Isomers Chromatography->Pure_Compound Identification Structural Identification (NMR, MS) Pure_Compound->Identification Identified_DCQA Identified DCQA Identification->Identified_DCQA Bioassay3 Mechanism Study (e.g., NA Inhibition) Identified_DCQA->Bioassay3

References

A Comprehensive Technical Guide to 4,5-Dicaffeoylquinic Acid (Isochlorogenic Acid C)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,5-Dicaffeoylquinic acid, a naturally occurring polyphenol with significant therapeutic potential. This document outlines its various synonyms, chemical identifiers, and summarizes its biological activities, supported by quantitative data and experimental methodologies.

Synonyms and Chemical Identifiers

This compound is known by a variety of synonyms in scientific literature and chemical databases. A comprehensive list is provided below to aid in exhaustive literature searches and substance identification.

Common Synonyms:

  • Isochlorogenic acid C

  • 4,5-DCQA

  • 4,5-Dicqa

  • 4,5-Di-O-caffeoylquinic acid

  • 3,4-Di-O-Caffeoylquinic acid

  • Isochlorogenate C

  • Isochlorogenic acid b

  • 4,5-Di-O-caffeoylquinate

Systematic and IUPAC Names:

  • (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid

  • (1R,3R,4S,5R)-3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,5-dihydroxy-cyclohexanecarboxylic acid

  • Cyclohexanecarboxylic acid, 3,4-bis(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-1,5-dihydroxy-, (1S,3R,4R,5R)-

  • (1R,3R,4S,5R)-1,5-Dihydroxy-3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1-cyclohexanecarboxylic acid

  • 1β,5α-Dihydroxy-3β,4β-bis[3-(3,4-dihydroxyphenyl)propenoyloxy]cyclohexanecarboxylic acid

  • (1R)-1,3β-Dihydroxy-4α,5α-bis[3-(3,4-dihydroxyphenyl)acryloyloxy]-1β-cyclohexanecarboxylic acid

Chemical Database Identifiers:

  • CAS Number: 57378-72-0

  • PubChem CID: 5281780

  • ChEBI ID: CHEBI:5995

  • UNII: 45777W94HK

  • CHEMBL ID: CHEMBL249448

Other Names:

  • Isochlorogenic acid C(4,5')

  • 4,5-二咖啡酰奎宁酸 (Chinese)

It is important to note that while "isochlorogenic acid B" is sometimes listed as a synonym, it can also refer to a different isomer, 3,4-dicaffeoylquinic acid, and therefore should be used with caution. The isomers "isochlorogenic acid A" (3,5-dicaffeoylquinic acid) and other dicaffeoylquinic acid derivatives are distinct chemical entities.

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Protocol for the Identification and Differentiation of Dicaffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (diCQAs) are a significant subclass of phenolic compounds found widely in the plant kingdom, notably in coffee, artichoke, and various medicinal herbs. These compounds are esters of two caffeic acid molecules and one quinic acid molecule. Due to their potent antioxidant, anti-inflammatory, and neuroprotective properties, there is a growing interest in their accurate identification and quantification in various matrices for drug discovery and quality control of herbal products.[1][2] The structural similarity among diCQA isomers, such as 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA, presents a significant analytical challenge, necessitating a robust and sensitive method for their differentiation.

This application note provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the effective separation and identification of dicaffeoylquinic acid isomers. The method leverages the power of high-resolution chromatography and the specificity of tandem mass spectrometry to distinguish between closely related isomers based on their unique fragmentation patterns and chromatographic retention times.

Experimental Protocol

This protocol is designed for the analysis of diCQA isomers in plant extracts and other biological matrices.

Sample Preparation

Effective sample preparation is crucial to remove interfering substances and enrich the target analytes.

  • Extraction:

    • Weigh approximately 5 grams of the powdered plant material (e.g., leaves, stems).

    • Perform extraction with 50 mL of a solvent mixture, such as 50% ethanol in water, for 72 hours at 60°C in a water bath.[3] Other solvents like 95% ethanol can also be used depending on the specific plant matrix.[4]

    • Centrifuge the extract at 3000 rpm for 10 minutes to pellet solid debris.[3]

    • Filter the supernatant through a 0.45 µm PTFE membrane filter prior to LC-MS/MS analysis.[4]

  • Standard Solution Preparation:

    • Prepare individual stock solutions of available diCQA isomer standards (e.g., 3,4-diCQA, 3,5-diCQA, 4,5-diCQA) at a concentration of 1 mg/mL in 100% methanol.[5]

    • Create a series of working standard solutions by diluting the stock solutions to desired concentrations (e.g., 100, 250, 500, 750, and 1000 µg/mL) for calibration curve generation.[3]

Liquid Chromatography (LC) Conditions

Chromatographic separation is key to resolving the isomers before they enter the mass spectrometer.

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., Agilent Poroshell 120 SB-Aq, 250 mm x 4.6 mm, 5 µm)[6] or a Phenyl-Hexyl column for alternative selectivity[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution A time-programmed gradient is essential for optimal separation. A representative gradient is as follows: Start with 10-15% B, increase to 20-25% B over 20 minutes, then to 40-70% B in the next 15 minutes, followed by a wash at 95% B and re-equilibration.[3]
Flow Rate 0.5 - 0.8 mL/min[1][3]
Column Temperature 35 - 40°C[3][5]
Injection Volume 10 µL
Mass Spectrometry (MS/MS) Conditions

Tandem mass spectrometry provides the specificity needed for isomer identification through characteristic fragmentation.

ParameterRecommended Condition
Ionization Source Electrospray Ionization (ESI)
Polarity Negative Ion Mode
Scan Mode Multiple Reaction Monitoring (MRM) or Product Ion Scan (PIS)[5]
Precursor Ion [M-H]⁻ m/z 515.1
Product Ions (for MRM) m/z 353.1 (loss of a caffeoyl residue), m/z 191.1 (quinic acid), m/z 179.1 (caffeic acid), m/z 173.1 (dehydrated quinic acid)[7][8]
Spray Voltage 4.30 kV[1]
Capillary Temperature 230°C[1]
Collision Energy Optimize for each isomer; typically ranges from 10 to 35 eV. The relative abundance of product ions will vary with collision energy and can be used for differentiation.

Data Presentation and Isomer Differentiation

The identification of diCQA isomers is based on a combination of their chromatographic elution order and their unique MS/MS fragmentation patterns.

Chromatographic Elution Order

On a standard C18 column, the typical elution order for common diCQA isomers is: 3,4-di-O-caffeoylquinic acid, followed by 3,5-di-O-caffeoylquinic acid, and then 4,5-di-O-caffeoylquinic acid.[6] However, this can vary based on the specific column and chromatographic conditions used.

Fragmentation Patterns

All diCQA isomers will produce a precursor ion at m/z 515 in negative mode and a primary product ion at m/z 353, corresponding to the loss of one caffeoyl moiety.[7][9] The key to differentiation lies in the relative intensities of the secondary fragment ions.

  • Ease of Caffeoyl Residue Removal: The stability of the ester linkage differs between isomers, influencing the fragmentation. The general order of ease for removing a caffeoyl residue is 1 ≈ 5 > 3 > 4.[10][11][12]

  • Diagnostic Ions: The presence and relative abundance of secondary fragment ions, such as those at m/z 191 (quinic acid), m/z 179 (caffeic acid), and m/z 173 (dehydrated quinic acid), are characteristic of each isomer.[7][13] For instance, the ion at m/z 173 is often diagnostic for CQAs esterified at the 4-position.[8] By comparing the intensity ratios of these ions (e.g., 353/191 or 353/179), it is possible to distinguish between the isomers.

Quantitative Data Summary

The following table summarizes representative quantitative data for three common diCQA isomers found in Ligularia fischeri, extracted with different solvents. This illustrates how isomer content can vary by extraction method and provides a template for presenting quantitative results.

IsomerExtraction SolventConcentration (mg/g of raw material)
3,4-diCQA 100% Distilled Water9.29
30% Ethanol19.15
50% Ethanol21.52
3,5-diCQA 100% Distilled Water5.32
30% Ethanol9.98
50% Ethanol17.06
4,5-diCQA 100% Distilled Water3.38
30% Ethanol11.79
50% Ethanol11.25
Data adapted from a study on Ligularia fischeri from various regions.[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the LC-MS/MS protocol for identifying dicaffeoylquinic acid isomers.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Plant Material / Standard extraction Solvent Extraction (e.g., 50% EtOH, 60°C) start->extraction centrifuge Centrifugation (3000 rpm, 10 min) extraction->centrifuge filter Filtration (0.45 µm Filter) centrifuge->filter lc LC Separation (C18 Column, Gradient Elution) filter->lc ms Mass Spectrometry (ESI Negative Mode) lc->ms msms Tandem MS (MS/MS) (Precursor Ion m/z 515) ms->msms rt Retention Time (RT) Elution Order msms->rt frag Fragmentation Pattern (Product Ion Ratios) msms->frag id Isomer Identification (e.g., 3,4-diCQA, 3,5-diCQA) rt->id frag->id quant Quantification (Calibration Curve) id->quant

Caption: Workflow for diCQA isomer identification.

Conclusion

This LC-MS/MS protocol provides a robust framework for the reliable identification and differentiation of dicaffeoylquinic acid isomers. By carefully optimizing both the chromatographic separation and the mass spectrometric fragmentation conditions, researchers can confidently characterize these closely related compounds. The ability to distinguish between isomers is critical for understanding their specific biological activities and for the quality control of natural products, ultimately aiding in the development of new therapeutic agents.

References

Application Notes & Protocols: Isolation and Purification of 4,5-Dicaffeoylquinic Acid from Artemisia capillaris

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Artemisia capillaris Thunberg, also known as Oriental Wormwood, is a plant rich in various bioactive compounds, including phenolic acids, flavonoids, and coumarins. Among these, 4,5-dicaffeoylquinic acid (4,5-DCQA) has been identified as a potent natural compound with significant biological activities. Notably, it has been shown to inhibit melanogenesis, suggesting its potential for development in formulations aimed at treating hyperpigmentation disorders. This document provides detailed protocols for the extraction, isolation, and purification of 4,5-DCQA from the leaves and stems of A. capillaris.

Experimental Protocols

Plant Material and Extraction

This protocol outlines the initial extraction of crude bioactive compounds from dried Artemisia capillaris.

Materials:

  • Dried and powdered leaves and stems of Artemisia capillaris

  • 100% Methanol (MeOH), HPLC grade

  • Rotary evaporator

  • Filter paper

  • Beakers and flasks

Protocol:

  • Weigh the dried powder of A. capillaris leaves and stems.

  • Submerge the powder in 100% methanol.

  • Perform extraction (Note: The source literature utilized a standard maceration technique, though specifics on duration and temperature were not provided. A typical approach would be 24-48 hours at room temperature with occasional agitation).

  • Filter the mixture to separate the plant residue from the methanol extract.

  • Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude methanol extract.

  • Store the dried crude extract at -20°C until further processing.

Activity-Guided Fractionation and Purification by HPLC

This section describes the purification of 4,5-DCQA from the crude methanol extract using High-Performance Liquid Chromatography (HPLC). The process is guided by assessing the biological activity (e.g., anti-pigmentation) of collected fractions.

Materials:

  • Crude methanol extract of A. capillaris

  • Reversed-Phase C18 (RP-18) HPLC column

  • HPLC system with a UV detector

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Fraction collector

  • Vials for sample collection

Protocol:

  • Sample Preparation: Dissolve the crude methanol extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.

  • HPLC Separation:

    • Equilibrate the RP-18 column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Perform the separation using a linear gradient elution as described in Table 2.

    • Monitor the eluate at a wavelength of 280 nm.

  • Fraction Collection: Collect fractions at regular intervals using a fraction collector. A study successfully isolated 4,5-DCQA by collecting and evaluating 23 fractions.

  • Activity Screening (Optional but Recommended): Screen the collected fractions for the desired biological activity (e.g., inhibition of tyrosinase activity or melanin synthesis in B16-F10 melanoma cells).

  • Isolation of 4,5-DCQA: The fraction demonstrating the highest activity (e.g., fraction ACMF09 in the cited study) contains the purified 4,5-DCQA.

  • Final Yield: Concentrate the active fraction to obtain the purified compound. A yield of 7.2 mg of 4,5-DCQA was obtained from the active fraction in one study.

  • Structural Confirmation: Confirm the identity of the purified compound as 4,5-DCQA using analytical techniques such as ¹H-NMR and ESI-MS.

Data Presentation

The quantitative data for the isolation and purification of 4,5-DCQA are summarized below.

Table 1: Summary of Yield and Purity of Dicaffeoylquinic Acids from Artemisia Species.

Plant Source Starting Material Extraction Solvent Purification Method Compound Final Yield Purity Reference

| Artemisia capillaris | Dried Leaves & Stems | 100% Methanol | RP-18 HPLC | this compound | 7.2 mg | Not Specified | |

Table 2: HPLC Gradient Program for the Purification of 4,5-DCQA.

Time (minutes) Mobile Phase A (H₂O) % Mobile Phase B (MeOH) % Flow Rate (mL/min)
0 - 50 60 40 6.0

| 50 - 70 | 0 | 100 | 6.0 |

Reference for HPLC program:

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow plant Artemisia capillaris (Dried Leaves & Stems) extraction Extraction (100% Methanol) plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract hplc Activity-Guided Fractionation (RP-18 HPLC) crude_extract->hplc fractions Collect & Screen Fractions hplc->fractions purified Purified 4,5-DCQA fractions->purified Select Active Fraction analysis Structural Analysis (NMR, ESI-MS) purified->analysis final_product Confirmed 4,5-DCQA analysis->final_product

Caption: Workflow for the isolation of 4,5-DCQA from Artemisia capillaris.

signaling_pathway dcqa This compound (from A. capillaris) adenylyl_cyclase Adenylyl Cyclase dcqa->adenylyl_cyclase Inhibits tyrosinase_activity Tyrosinase Enzyme dcqa->tyrosinase_activity Inhibits camp ↓ cAMP Generation adenylyl_cyclase->camp creb ↓ CREB Phosphorylation camp->creb mitf ↓ MITF Expression creb->mitf tyrosinase_exp ↓ Tyrosinase Gene Expression mitf->tyrosinase_exp trp1_exp ↓ TRP-1 Gene Expression mitf->trp1_exp melanin ↓ Melanin Synthesis tyrosinase_exp->melanin trp1_exp->melanin tyrosinase_activity->melanin Catalyzes

Caption: Inhibitory pathway of 4,5-DCQA on melanogenesis.

Mechanism of Action

This compound exerts its anti-pigmentation effects through a multi-target mechanism. Primarily, it inhibits melanogenesis by down-regulating the expression of key melanogenic enzymes. Studies have shown that 4,5-DCQA is the most potent inhibitor among six DCQA isomers. Its mechanism involves the attenuation of cAMP generation, which leads to reduced phosphorylation of the cAMP response element-binding protein (CREB). This, in turn, downregulates the expression of the Microphthalmia-associated transcription factor (MITF), a master regulator of pigment-related genes. Consequently, the expression of tyrosinase and tyrosinase-related protein-1 (TRP-1) is significantly reduced, leading to a decrease in melanin synthesis. Additionally, 4,5-DCQA can also directly inhibit the enzymatic activity of tyrosinase.

Application Note: In Vitro Antioxidant Activity of 4,5-Dicaffeoylquinic Acid using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antioxidants are crucial compounds that inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. 4,5-Dicaffeoylquinic acid (4,5-diCQA), a derivative of caffeic acid, is a well-documented phenolic compound found in various plants and is known for its potent antioxidant properties.[1][2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen the antioxidant capacity of compounds or plant extracts.[3][4] This application note provides a detailed protocol for determining the in vitro antioxidant activity of this compound using the DPPH radical scavenging assay.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3][5] DPPH is a stable radical with a deep violet color in solution, exhibiting a strong absorbance maximum at approximately 517 nm.[3][6] When the DPPH radical is scavenged (reduced) by an antioxidant, it forms the non-radical, stable molecule DPPH-H (2,2-diphenyl-1-picrylhydrazine).[3][7] This reaction results in a color change from violet to a pale yellow, which is measured as a decrease in absorbance at 517 nm. The degree of discoloration is stoichiometric to the number of electrons captured and is indicative of the antioxidant's scavenging potential.[3][8]

Reaction Mechanism

The primary reaction involves the neutralization of the DPPH radical by the antioxidant compound (A-H), in this case, this compound. The antioxidant donates a hydrogen atom, reducing DPPH• to DPPH-H and forming an antioxidant radical (A•), which is typically more stable and less reactive. This process can occur through a direct Hydrogen Atom Transfer (HAT) mechanism or a Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism.[9][10]

G cluster_reactants Reactants cluster_products Products DPPH DPPH• (Radical) DPPHH DPPH-H (Reduced Form) DPPH->DPPHH Reduction AH 4,5-diCQA (Antioxidant) A 4,5-diCQA• (Oxidized Radical) AH->A Oxidation

Caption: DPPH radical scavenging by an antioxidant compound.

Detailed Experimental Protocol

This protocol outlines the necessary steps to quantify the antioxidant activity of this compound.

1. Materials and Reagents

  • This compound (Test Sample)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ascorbic acid or Trolox (Positive Control/Standard)[5]

  • Methanol or Ethanol (Spectrophotometric grade)[6]

  • Adjustable micropipettes

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis Spectrophotometer

  • Vortex mixer

2. Preparation of Solutions

  • DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. For example, to make a 0.2 mM solution, dissolve ~7.9 mg of DPPH in 100 mL of solvent. Store this solution in an amber bottle or wrapped in aluminum foil at 4°C to protect it from light.[5][11]

  • DPPH Working Solution (e.g., 0.1 mM): Dilute the stock solution with the same solvent to achieve a final concentration that gives an absorbance of approximately 1.0 ± 0.2 at 517 nm. This solution should be prepared fresh daily.[5][6]

  • Test Sample Stock Solution (this compound): Prepare a stock solution of 4,5-diCQA (e.g., 1 mg/mL) in the chosen solvent.

  • Test Sample Dilutions: From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Standard Stock Solution (Ascorbic Acid/Trolox): Prepare a stock solution of the standard antioxidant (e.g., 1 mg/mL) in the solvent.

  • Standard Dilutions: Prepare a series of dilutions of the standard in the same concentration range as the test sample.

3. Assay Procedure (96-Well Plate Method)

  • Plate Setup: Add 100 µL of the various dilutions of the test sample (4,5-diCQA) and the standard into different wells of a 96-well plate.

  • Blank/Control: Add 100 µL of the solvent (e.g., methanol) to separate wells to serve as the blank.[6]

  • Initiate Reaction: Add 100 µL of the DPPH working solution to all wells containing the sample, standard, and blank. The final volume in each well will be 200 µL.[12][13]

  • Negative Control: Prepare a negative control by mixing 100 µL of solvent with 100 µL of solvent.

  • Mix and Incubate: Mix the contents of the wells gently. Incubate the plate in the dark at room temperature for a specified period, typically 30 minutes.[5] The incubation time may need optimization depending on the reaction kinetics.

  • Measure Absorbance: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[6][12]

Experimental Workflow

The following diagram illustrates the key steps in the DPPH assay protocol.

G A Prepare Solutions (DPPH, Sample, Standard) B Pipette Samples & Standard into 96-well plate A->B C Add DPPH Working Solution to all wells B->C D Incubate in Dark (e.g., 30 min at RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: High-level workflow for the DPPH antioxidant assay.

Data Analysis and Presentation

1. Calculation of Radical Scavenging Activity (%)

The percentage of DPPH radical scavenging activity is calculated using the following formula:[8]

% Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100

Where:

  • Acontrol is the absorbance of the control reaction (containing only DPPH and solvent).

  • Asample is the absorbance of the test sample or standard.

2. Determination of IC₅₀ Value

The IC₅₀ (Inhibitory Concentration 50%) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. It is a common measure of antioxidant potency.

  • Plot a graph of the percentage of inhibition versus the different concentrations of the test sample.

  • Determine the IC₅₀ value from the graph, often by using linear regression analysis of the linear portion of the curve.[14] A lower IC₅₀ value signifies a higher antioxidant activity.

Quantitative Data Summary

The antioxidant activity of this compound is compared against a standard antioxidant, Ascorbic Acid. Dicaffeoylquinic acids are known to be among the most potent antioxidants.[2]

CompoundIC₅₀ Value (µg/mL)IC₅₀ Value (µM)Reference
This compound ~4.5 - 8.0~8.7 - 15.5
Ascorbic Acid (Standard) ~5.0 - 10.0~28.4 - 56.8[15]
Trolox (Standard) ~3.5 - 8.0~14.0 - 32.0[16]

Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., solvent, reaction time, exact DPPH concentration). The values presented are representative ranges found in the literature.

Key Considerations and Troubleshooting

  • Solvent Effects: The choice of solvent (methanol, ethanol, etc.) can influence the reaction kinetics and the calculated antioxidant activity. Consistency is key.

  • Light Sensitivity: DPPH is light-sensitive; therefore, all steps involving the DPPH solution should be performed with protection from light to avoid degradation.[5]

  • Reaction Time: The reaction between some antioxidants and DPPH can be slow. It is important to ensure the reaction has reached a steady state by performing a kinetic analysis to determine the optimal incubation time.

  • Compound Color: If the test sample is colored and absorbs at 517 nm, a sample background control (sample plus solvent, without DPPH) must be run, and its absorbance subtracted from the sample reading.

References

Application Notes and Protocols: Evaluating the Bioactivity of 4,5-Dicaffeoylquinic Acid Using a Zebrafish Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to 4,5-Dicaffeoylquinic Acid (4,5-DCQA)

This compound (4,5-DCQA), also known as Isochlorogenic acid C, is a natural polyphenolic compound found in various plants. It is recognized for a range of beneficial biological activities, including antioxidant, anti-inflammatory, anti-angiogenic, and anti-pigmentation effects[1][2][3][4]. These properties make 4,5-DCQA a compound of significant interest for therapeutic and cosmetic applications.

The Zebrafish (Danio rerio) Model

The zebrafish has emerged as a powerful in vivo model for high-throughput screening and toxicological assessment of chemical compounds[5][6]. Key advantages include:

  • Optical Clarity: Embryos and larvae are transparent, enabling real-time, non-invasive imaging of internal biological processes[7].

  • Rapid Development: The external and rapid development of embryos allows for the observation of organogenesis and physiological responses within days[6].

  • Genetic Homology: Zebrafish share significant genetic homology with humans, with approximately 70% of human genes having a zebrafish orthologue, making it a relevant model for human diseases[5].

  • High Fecundity: Large clutch sizes provide a high number of embryos for statistically robust, large-scale screening experiments[6][7].

This document provides detailed protocols for leveraging the zebrafish model to evaluate the primary bioactivities of 4,5-DCQA.

Bioactivity Assessment: Protocols and Data

Antioxidant Activity Protocol: In Vivo ROS Quantification

This protocol measures the ability of 4,5-DCQA to mitigate oxidative stress induced in zebrafish larvae. Oxidative stress is quantified by measuring the fluorescence of a reactive oxygen species (ROS) sensitive probe.

Experimental Protocol
  • Zebrafish Maintenance: Maintain wild-type zebrafish embryos in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) at 28.5°C.

  • Compound Pre-treatment: At 3.5 days post-fertilization (dpf), transfer larvae (n=8-12 per well) into a 24-well plate containing 500 µL of E3 medium per well. Pre-treat larvae with varying concentrations of 4,5-DCQA (e.g., 1, 5, 25, 50 µM) for 12 hours[8]. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., N-acetylcysteine).

  • Induction of Oxidative Stress: After pre-treatment, replace the medium with a solution of an oxidative stressor, such as 2.8 mM hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBOOH), in E3 medium[8][9].

  • ROS Detection:

    • After 1-2 hours of stressor exposure, wash the larvae twice with E3 medium.

    • Incubate larvae in a solution of a ROS-sensitive fluorescent probe, such as 5 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), for 30 minutes in the dark.

    • Wash the larvae three times with E3 medium to remove excess probe.

  • Anesthesia and Mounting: Anesthetize the larvae in 0.016% tricaine solution. Mount individual larvae laterally in 3% methylcellulose on a glass slide or in an imaging plate.

  • Imaging and Quantification:

    • Capture fluorescence images of the larvae using a fluorescence microscope.

    • Quantify the mean fluorescence intensity of the whole larva or a specific region of interest (e.g., yolk sac) using image analysis software (e.g., ImageJ).

    • Compare the fluorescence intensity between control and 4,5-DCQA-treated groups to determine the reduction in ROS levels.

Data Presentation

Published antioxidant activity data for 4,5-DCQA (cell-free and human neutrophil assays).

Assay Type Endpoint IC₅₀ / Effect Concentration
DPPH Radical Scavenging Radical Scavenging 19.8 µM

| fMLP/Cytochalasin B-activated Human Neutrophils | Superoxide Production Inhibition | 1.49 µM |

Visualization

G cluster_prep Preparation (3.5 dpf) cluster_treat Treatment cluster_detect Detection cluster_analyze Analysis P1 Zebrafish Larvae T1 Pre-treat Larvae with 4,5-DCQA (12 hours) P1->T1 P2 Prepare 4,5-DCQA Concentrations P2->T1 T2 Induce Oxidative Stress (e.g., H₂O₂) T1->T2 D1 Incubate with ROS Probe (e.g., H2DCFDA) T2->D1 D2 Wash & Anesthetize D1->D2 A1 Fluorescence Microscopy D2->A1 A2 Quantify Fluorescence Intensity A1->A2 A3 Compare Treated vs. Control Groups A2->A3

Figure 1: Experimental workflow for the in vivo ROS quantification assay in zebrafish larvae.

Anti-inflammatory Activity Protocol: Neutrophil Migration Assay

This protocol assesses the anti-inflammatory potential of 4,5-DCQA by quantifying its effect on neutrophil migration to a site of injury in zebrafish larvae. Studies show 4,5-DCQA inhibits key inflammatory mediators like NO, PGE2, iNOS, COX-2, and cytokines by suppressing NF-κB and MAPK pathways in other models[2][10][11][12].

Experimental Protocol
  • Zebrafish Line: Use a transgenic line with fluorescently labeled neutrophils, such as Tg(mpx:GFP)i114, for easy visualization[13]. Raise embryos to 3 dpf at 28.5°C.

  • Compound Treatment: Array larvae in a 96-well plate, one larva per well. Pre-treat with various concentrations of 4,5-DCQA for 1-2 hours prior to injury. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Induction of Inflammation:

    • Anesthetize larvae in 0.016% tricaine.

    • Using a sterile microscalpel blade, transect the distal third of the caudal (tail) fin to induce an inflammatory response[13].

  • Imaging:

    • Immediately after injury, place the plate under a fluorescence microscope.

    • Acquire images of the tail fin region at specified time points post-injury (e.g., 4, 6, or 8 hours post-injury).

  • Quantification and Analysis:

    • For each larva, count the number of fluorescent neutrophils that have migrated to the wound site (the area distal to the amputation plane).

    • Calculate the average number of migrated neutrophils for each treatment group.

    • Determine the percentage inhibition of neutrophil migration for each 4,5-DCQA concentration relative to the vehicle control. Statistical significance can be assessed using an appropriate test (e.g., ANOVA).

Data Presentation

Illustrative table for presenting neutrophil migration results.

Treatment Group Concentration (µM) Mean Neutrophil Count (± SEM) % Inhibition of Migration
Vehicle Control 0 (0.1% DMSO) 25.4 ± 2.1 0%
4,5-DCQA 10 User Data User Data
4,5-DCQA 25 User Data User Data
4,5-DCQA 50 User Data User Data

| Positive Control | 10 (Dexamethasone) | 8.1 ± 1.5 | 68% |

Visualization

G cluster_prep Preparation (3 dpf) cluster_injury Inflammation Induction cluster_observe Observation cluster_analyze Analysis P1 Tg(mpx:GFP) Larvae P2 Pre-treat with 4,5-DCQA (1-2 hours) P1->P2 I1 Anesthetize Larvae P2->I1 I2 Transect Caudal Fin I1->I2 O1 Incubate at 28.5°C I2->O1 O2 Image Tail Fin at 4-8 Hours Post-Injury O1->O2 A1 Count Migrated Neutrophils at Wound Site O2->A1 A2 Calculate % Inhibition vs. Control A1->A2

Figure 2: Workflow for the zebrafish neutrophil migration assay.

G LPS Inflammatory Stimulus (e.g., LPS, Injury) IKK IKK Activation LPS->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes Response Inflammatory Response Genes->Response DCQA This compound DCQA->IkB Inhibits

Figure 3: Simplified NF-κB signaling pathway targeted by 4,5-DCQA.

Anti-Angiogenic Activity Protocol: Vascular Development Assay

This protocol evaluates the effect of 4,5-DCQA on the formation of new blood vessels (angiogenesis) by observing the development of intersegmental vessels (ISVs) in zebrafish embryos.

Experimental Protocol
  • Zebrafish Line: Use a transgenic line with fluorescently labeled vasculature, such as Tg(kdrl:EGFP) or Tg(fli1a:EGFP), where endothelial cells are fluorescent[7][14].

  • Embryo Treatment:

    • Collect freshly fertilized embryos and place them in a 96-well plate (1 embryo/well) in E3 medium.

    • At 24 hours post-fertilization (hpf), before significant ISV sprouting, add 4,5-DCQA at various concentrations to the wells[15]. Include vehicle and positive controls (e.g., Sunitinib, I3M)[7][15].

    • To prevent pigmentation that may interfere with imaging, add 0.003% 1-phenyl-2-thiourea (PTU) to the medium[15].

  • Imaging:

    • At 48 or 72 hpf, when ISV formation is normally complete, anesthetize the embryos with tricaine.

    • Mount the embryos and capture fluorescence images of the trunk vasculature.

  • Quantification and Analysis:

    • Visually score or quantify the number of complete, sprouted ISVs.

    • Alternatively, measure the total length or fluorescent area of the ISVs using image analysis software[7].

    • Calculate the percentage inhibition of angiogenesis compared to the vehicle control. Assess for any off-target toxic or teratogenic effects, such as pericardial edema or body curvature[15].

Data Presentation

Illustrative table for presenting anti-angiogenesis results.

Treatment Group Concentration (µM) Mean Number of Complete ISVs (± SEM) % Inhibition of Angiogenesis Phenotypic Observations
Vehicle Control 0 (0.1% DMSO) 30.1 ± 1.2 0% Normal development
4,5-DCQA 25 User Data User Data User Data
4,5-DCQA 50 User Data User Data User Data
4,5-DCQA 100 User Data User Data User Data

| Positive Control | 1 (Sunitinib) | 5.5 ± 2.0 | 82% | Pericardial edema |

Visualization

G cluster_prep Preparation (0-24 hpf) cluster_incubation Incubation cluster_imaging Imaging cluster_analyze Analysis P1 Tg(kdrl:EGFP) Embryos P2 Add 4,5-DCQA and PTU at 24 hpf P1->P2 I1 Incubate at 28.5°C until 48-72 hpf P2->I1 IM1 Anesthetize Embryos I1->IM1 IM2 Capture Fluorescence Images of Trunk Vasculature IM1->IM2 A1 Count or Measure Intersegmental Vessels (ISVs) IM2->A1 A2 Calculate % Inhibition and Assess Toxicity A1->A2

Figure 4: Workflow for the zebrafish anti-angiogenesis assay.

Anti-Pigmentation Activity Protocol: Melanogenesis Inhibition Assay

This protocol is based on published studies demonstrating the validation of 4,5-DCQA as a pigmentation inhibitor in the zebrafish model[1][16][17]. It measures the compound's effect on overall melanin synthesis and tyrosinase activity.

Experimental Protocol
  • Embryo Treatment:

    • Collect wild-type zebrafish embryos.

    • From 9 hours post-fertilization (hpf) to 48 hpf, expose embryos (approx. 40 per group) to varying concentrations of 4,5-DCQA (e.g., 10, 25, 50 µM) in E3 medium[1]. Phenylthiourea (PTU), a known tyrosinase inhibitor, can be used as a positive control.

  • Phenotypic Observation: At 48 hpf, anesthetize a subset of embryos and image them to visually assess pigmentation, particularly in the head and trunk regions. Note any changes in melanocyte morphology[1].

  • Melanin Quantification:

    • Pool the remaining embryos (approx. 40) from each group and wash them.

    • Homogenize the embryos in a suitable lysis buffer (e.g., CellLytic buffer).

    • Centrifuge the homogenate and measure the optical density (OD) of the supernatant at 400 nm to quantify the melanin content[1].

  • Tyrosinase Activity Assay:

    • Use a portion of the embryo lysate for protein quantification (e.g., BCA assay).

    • In a 96-well plate, add 250 µg of total protein from each sample.

    • Add 100 µL of 5 mM L-DOPA to each well and incubate for 60 minutes at 37°C.

    • Measure the absorbance at 475 nm to determine the rate of dopachrome formation, which is indicative of tyrosinase activity[1].

  • Analysis: Compare the melanin content and tyrosinase activity in 4,5-DCQA-treated groups to the vehicle control to determine the dose-dependent inhibitory effect.

Data Presentation

Published data on the anti-pigmentation effects of 4,5-DCQA in zebrafish embryos[1].

Treatment (50 µM) Melanin Synthesis (% of Control) Tyrosinase Activity (% of Control)

| 4,5-DCQA | ~65% | ~75% |

Visualization

G Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA  TYR Dopaquinone Dopaquinone DOPA->Dopaquinone  TYR Melanin Melanin Dopaquinone->Melanin  TRP-1, etc. Tyrosinase Tyrosinase (TYR) TRP1 TRP-1 DCQA This compound DCQA->Tyrosinase Inhibits DCQA->TRP1 Downregulates Expression

Figure 5: Simplified melanogenesis pathway showing inhibition by 4,5-DCQA.

References

Application Notes and Protocols: Measuring Melanin Content in B16-F10 Cells Treated with 4,5-diCQA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanogenesis, the process of melanin synthesis, is a key physiological mechanism in protecting the skin from ultraviolet (UV) radiation. However, abnormal melanin production can lead to hyperpigmentation disorders. B16-F10 melanoma cells are a widely used in vitro model for studying melanogenesis and for screening potential therapeutic agents that can modulate this process. 4,5-dicaffeoylquinic acid (4,5-diCQA), a natural phenolic compound, has been identified as a potent inhibitor of melanin synthesis.[1][2] This document provides detailed protocols for treating B16-F10 cells with 4,5-diCQA and measuring the subsequent changes in melanin content. It also outlines the underlying signaling pathways affected by this compound.

Quantitative Data Summary

The following table summarizes the dose-dependent inhibitory effect of 4,5-diCQA on melanin content and tyrosinase activity in B16-F10 cells. The data is expressed as a percentage of the untreated control.

Treatment Concentration of 4,5-diCQA (µM)Melanin Content (% of Control)Tyrosinase Activity (% of Control)
0 (Control)100100
10~85%~90%
25~70%~80%
50~55%~65%

Data is synthesized from studies investigating the effects of 4,5-diCQA on B16-F10 cells.[1][2] Actual results may vary based on experimental conditions.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine melanoma B16-F10 cells (ATCC).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed B16-F10 cells in a 6-well plate at a density of 2 × 10^5 cells/well.

  • Treatment: After 24 hours of incubation, treat the cells with varying concentrations of 4,5-diCQA (e.g., 10, 25, 50 µM) for 48 hours. An untreated well should be maintained as a control.

Melanin Content Assay

This protocol is adapted from established methods for measuring melanin in cultured cells.[3][4]

  • Cell Lysis:

    • After the 48-hour treatment period, wash the cells twice with phosphate-buffered saline (PBS).

    • Harvest the cells by trypsinization and pellet them by centrifugation.

    • Lyse the cell pellets using a lysis buffer (e.g., 1N NaOH with 10% DMSO) and incubate at 80°C for 1 hour to solubilize the melanin.

  • Quantification:

    • After incubation, centrifuge the lysates to pellet any insoluble material.

    • Measure the absorbance of the supernatant at 475 nm using a microplate reader.

    • The melanin content can be normalized to the total protein concentration of each sample, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay Melanin Assay cluster_analysis Data Analysis start Start culture Culture B16-F10 Cells start->culture seed Seed cells in 6-well plate culture->seed treat Treat with 4,5-diCQA (48 hours) wash Wash with PBS harvest Harvest & Pellet Cells wash->harvest lyse Lyse Cells & Solubilize Melanin harvest->lyse measure Measure Absorbance at 475 nm lyse->measure normalize Normalize to Protein Content end End normalize->end

Caption: Experimental workflow for measuring melanin content in B16-F10 cells.

Signaling Pathway of 4,5-diCQA in Melanogenesis Inhibition

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_melanogenesis Melanogenesis diCQA 4,5-diCQA p38 p-p38 MAPK diCQA->p38 Inhibits ERK p-ERK diCQA->ERK Activates MITF MITF p38->MITF Activates ERK->MITF Inhibits Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates TRP1 TRP-1 MITF->TRP1 Upregulates Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin

References

Troubleshooting & Optimization

Long-term storage conditions for 4,5-Dicaffeoylquinic acid powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4,5-Dicaffeoylquinic Acid

This guide provides detailed information on the long-term storage, handling, and stability assessment of this compound (also known as 4,5-DCQA or Isochlorogenic acid C) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound powder?

A1: Solid this compound powder is stable for extended periods when stored correctly. For optimal long-term stability, it is recommended to store the powder at -20°C.[1][2][3] Some suppliers indicate that the powder can be stored for up to 3 years at -20°C and for 2 years at 4°C.[4] The container should be tightly sealed and protected from light and moisture.[1][5] One supplier guarantees a stability of at least 4 years at -20°C.[3]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in an appropriate solvent such as ethanol, DMSO, or DMF.[3][6] Once prepared, it is crucial to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[7][8] For long-term storage, solutions should be kept at -80°C, where they can be stable for up to 6 months.[4][8][9] For shorter-term storage, -20°C is acceptable for up to 1 month.[4][7][8][9]

Q3: Which factors have the greatest impact on the stability of this compound in solution?

A3: The primary factors affecting the stability of caffeoylquinic acids (CQAs), including 4,5-diCQA, are temperature, light, and pH.[10][11]

  • Temperature: CQAs degrade more rapidly at room temperature compared to refrigerated (4°C) or frozen conditions.[10]

  • Light: Exposure to light can cause degradation. Therefore, solutions should always be stored in light-protected containers, such as amber vials.[5][10]

  • pH: Dicaffeoylquinic acids (diCQAs) are more stable under acidic conditions and their degradation increases with rising pH.[12][13]

Q4: Are there differences in stability between mono- and di-caffeoylquinic acids?

A4: Yes. Studies have shown that mono-caffeoylquinic acids (like chlorogenic acid) are generally much more stable than di-caffeoylquinic acids (like 4,5-diCQA) under the same conditions, such as heating.[10]

Storage Condition Summary

The following tables summarize the recommended storage conditions for this compound powder and solutions based on supplier datasheets and stability studies.

Table 1: Long-Term Storage of this compound Powder

TemperatureDurationNotes
-20°C≥ 4 years[3]Recommended for optimal long-term storage. Keep tightly sealed and protected from light.[1][5]
4°C2 years[4]Suitable for shorter-term storage.

Table 2: Long-Term Storage of this compound Solutions

TemperatureDurationNotes
-80°C6 months[4][8][9]Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[7][8]
-20°C1 month[4][7][8][9]Suitable for short-term working stock solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: The powder has changed color (e.g., turned brownish). Is it still usable?

  • Possible Cause: Color change often indicates oxidation or degradation. This can be caused by improper storage, such as exposure to air, light, or moisture.

  • Recommended Action: The integrity of the compound is questionable. It is highly recommended to perform a purity check before use. A common and effective method is High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the suspect powder to a reliable reference standard or to previous results from the same batch. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Issue 2: Precipitate has formed in my stock solution after thawing.

  • Possible Cause: The compound may have come out of solution during the freezing process, or the solvent may have evaporated slightly, increasing the concentration beyond its solubility limit.

  • Recommended Action:

    • Warm the vial to 37°C and vortex or sonicate gently to try and redissolve the precipitate.[8]

    • If the precipitate does not redissolve, it may be due to degradation or the formation of insoluble byproducts.

    • Centrifuge the vial to pellet the precipitate and carefully transfer the supernatant for use. Note that the concentration of the supernatant may be lower than originally intended. An HPLC analysis is recommended to confirm the concentration and purity.

Issue 3: I am seeing inconsistent results in my bioassays using the same stock solution.

  • Possible Cause: This could be due to the degradation of the 4,5-diCQA in solution. Repeated freeze-thaw cycles, extended storage at -20°C instead of -80°C, or exposure to light can compromise the stability of the compound.[7][8] Isomerization to other diCQA forms (e.g., 3,4-diCQA or 3,5-diCQA) can also occur, potentially altering biological activity.[10]

  • Recommended Action: Follow the workflow below to assess the integrity of your stock solution. Prepare fresh stock solutions more frequently and always store them in single-use aliquots at -80°C.

Troubleshooting Workflow Diagram

The following decision tree can help guide your troubleshooting process when you suspect issues with your stored this compound.

G start Problem Encountered (e.g., color change, inconsistent results) check_form Is the compound in powder or solution form? start->check_form powder_issue Powder Issue: Visual Inspection (color change?) check_form->powder_issue Powder solution_issue Solution Issue: Precipitate or inconsistent results? check_form->solution_issue Solution hplc_check Perform Purity/Concentration Check via HPLC powder_issue->hplc_check solution_issue->hplc_check compare Compare to Reference Standard or Previous Batch Data hplc_check->compare degraded Result: Degraded - Significant impurity peaks - Reduced main peak area compare->degraded Degradation Detected ok Result: OK - Purity/Concentration within acceptable limits compare->ok No Significant Degradation discard Action: Discard sample. Order new compound. degraded->discard use_caution Action: Use with caution. Consider for non-critical experiments. degraded->use_caution use_normal Action: Proceed with experiment. Review storage protocols. ok->use_normal

Diagram 1: Decision tree for assessing 4,5-DCQA integrity.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC-DAD

This protocol provides a general method to quantify the purity and concentration of this compound, which is essential for verifying the stability of stored samples.

Objective: To determine the percentage of intact 4,5-diCQA in a sample and identify potential degradation products.

Materials:

  • This compound sample (powder or solution)

  • Reference standard of this compound (high purity)

  • HPLC-grade acetonitrile, methanol, and water

  • HPLC-grade formic acid or phosphoric acid

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Methodology:

  • Standard Preparation:

    • Accurately weigh and dissolve the 4,5-diCQA reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Powder: Accurately weigh the powder and dissolve it in the mobile phase or methanol to a target concentration within the calibration curve range.

    • Solution: Dilute the stock solution with the mobile phase to a final concentration within the calibration curve range.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions: (Note: Conditions may need optimization for your specific system and column.)

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A typical gradient might start with a low percentage of B, increasing linearly to elute the compound and any degradation products. For example: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-90% B, followed by re-equilibration.[14]

    • Flow Rate: 0.8 - 1.0 mL/min[15]

    • Column Temperature: 30°C[14][15]

    • Detection Wavelength: Monitor at 320-330 nm, which is near the λmax for dicaffeoylquinic acids.[3][14]

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area against the concentration of the reference standards.

    • Calculate the concentration of 4,5-diCQA in your sample using the regression equation from the calibration curve.

    • Determine purity by calculating the area of the 4,5-diCQA peak as a percentage of the total peak area in the chromatogram.

    • Compare the chromatogram of the stored sample to that of a freshly prepared sample or an earlier analysis to identify any new peaks that may correspond to degradation products.

Workflow for HPLC-Based Stability Assessment

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_std 1. Prepare Calibration Standards prep_sample 2. Prepare Stored Sample for Analysis prep_std->prep_sample filter 3. Filter all samples (0.22 µm filter) prep_sample->filter inject 4. Inject Standards & Sample into HPLC filter->inject run 5. Run Gradient Elution & Detect at 325 nm inject->run calibrate 6. Generate Calibration Curve run->calibrate quantify 7. Quantify Concentration & Purity of Sample calibrate->quantify assess 8. Assess Stability (Compare to baseline) quantify->assess

Diagram 2: General workflow for HPLC-based stability assessment.

References

Differentiating 3,5-diCQA and 4,5-diCQA by Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate identification of isomeric compounds is a critical challenge. This technical support guide provides detailed information on differentiating 3,5-dicaffeoylquinic acid (3,5-diCQA) and 4,5-dicaffeoylquinic acid (4,5-diCQA) using mass spectrometry, focusing on troubleshooting common experimental issues and providing clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in differentiating 3,5-diCQA and 4,5-diCQA using mass spectrometry?

A1: The main challenge lies in the fact that 3,5-diCQA and 4,5-diCQA are structural isomers. This means they have the same molecular weight (516.45 g/mol ) and, consequently, the same mass-to-charge ratio (m/z) for their molecular ions. In negative ion mode electrospray ionization (ESI), both isomers will produce a deprotonated molecule [M-H]⁻ at m/z 515. Therefore, a single-stage mass spectrometry (MS) analysis is insufficient for their differentiation.

Q2: Which analytical technique is recommended for distinguishing between these two isomers?

A2: Tandem mass spectrometry (MS/MS or MSn) is the recommended technique.[1][2][3] By isolating the precursor ion (m/z 515) and subjecting it to collision-induced dissociation (CID), distinct fragmentation patterns are generated for each isomer, allowing for their unambiguous identification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method as the chromatographic separation provides an additional layer of confirmation.

Q3: What are the key diagnostic fragment ions for 3,5-diCQA and 4,5-diCQA in negative ion mode ESI-MS/MS?

A3: The differentiation is primarily based on the relative intensities of the fragment ions in the MS/MS (MS²) and subsequent MS³ spectra. The MS³ base peak is a crucial differentiator: for 3,5-diCQA it is m/z 191, while for 4,5-diCQA it is m/z 173.[3] Additionally, the intensity of the MS² secondary ion at m/z 335 can be a distinguishing feature.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor or no fragmentation of the precursor ion (m/z 515). Insufficient collision energy.Gradually increase the collision energy in your MS/MS method. Perform a collision energy ramping experiment to determine the optimal energy for generating diagnostic fragment ions.
Inconsistent fragmentation patterns between runs. Fluctuations in source conditions or collision cell pressure.Ensure the mass spectrometer is properly calibrated and stabilized. Check the collision gas pressure and flow rate for consistency.
Difficulty in distinguishing between the isomers due to similar fragmentation patterns. Co-elution of isomers or insufficient chromatographic resolution.Optimize the LC method to achieve baseline separation of 3,5-diCQA and 4,5-diCQA. Consider using a different stationary phase or modifying the mobile phase gradient.
Low intensity of diagnostic fragment ions. Low sample concentration or matrix effects.Increase the sample concentration if possible. Optimize the sample preparation method to minimize matrix suppression. Consider using a standard addition method for quantification in complex matrices.

Quantitative Data Summary

The following table summarizes the key diagnostic ions and their expected relative abundances for the differentiation of 3,5-diCQA and 4,5-diCQA in negative ion mode ESI-MS/MS.

IsomerPrecursor Ion (MS¹) [M-H]⁻MS² Base PeakOther Key MS² FragmentsMS³ Base Peak (from m/z 353)
3,5-diCQA m/z 515m/z 353m/z 191, m/z 179m/z 191
4,5-diCQA m/z 515m/z 353m/z 173m/z 173

Experimental Protocols

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of 3,5-diCQA and 4,5-diCQA in methanol at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solutions in the initial mobile phase to the desired concentration (e.g., 1-10 µg/mL).

  • Sample Extraction (from plant material):

    • Homogenize 1 gram of the sample material with 10 mL of 80% methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 10,000 rpm for 15 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

Liquid Chromatography (LC) Method
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-5% B

    • 21-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.5 kV.

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • MS¹ Scan Range: m/z 100-600.

  • MS² Analysis:

    • Precursor Ion: m/z 515.

    • Collision Energy: Ramped (e.g., 15-30 eV) to determine optimal conditions. A fixed energy of ~20 eV is a good starting point.

  • MS³ Analysis:

    • Precursor Ion for MS³: m/z 353.

    • Collision Energy: Ramped (e.g., 10-25 eV) to determine optimal conditions. A fixed energy of ~15 eV is a good starting point.

Visualizations

Fragmentation_Pathways cluster_35 3,5-diCQA Fragmentation cluster_45 4,5-diCQA Fragmentation M_35 [M-H]⁻ m/z 515 F1_35 [M-H - Caffeoyl]⁻ m/z 353 M_35->F1_35 -162 Da F3_35 [Caffeic Acid - H]⁻ m/z 179 M_35->F3_35 -336 Da F2_35 [Quinic Acid - H]⁻ m/z 191 F1_35->F2_35 -162 Da (Base Peak) M_45 [M-H]⁻ m/z 515 F1_45 [M-H - Caffeoyl]⁻ m/z 353 (Base Peak) M_45->F1_45 -162 Da F2_45 [Quinic Acid - H - H₂O]⁻ m/z 173 F1_45->F2_45 -180 Da (Base Peak) Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Sample (e.g., Plant Extract) Extraction Extraction with 80% Methanol Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LC_Separation Reversed-Phase LC Separation Filtration->LC_Separation ESI_MS ESI-MS (Negative Ion Mode) LC_Separation->ESI_MS MS2 MS/MS of m/z 515 ESI_MS->MS2 MS3 MS³ of m/z 353 MS2->MS3 Fragmentation_Analysis Analyze Fragmentation Patterns MS3->Fragmentation_Analysis Identification Isomer Identification Fragmentation_Analysis->Identification

References

Validation & Comparative

Comparative Antioxidant Activity of 3,5-diCQA vs. 4,5-diCQA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the antioxidant properties of two prominent dicaffeoylquinic acid (diCQA) isomers: 3,5-dicaffeoylquinic acid (3,5-diCQA) and 4,5-dicaffeoylquinic acid (4,5-diCQA). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the antioxidant potential of these compounds, supported by experimental data.

Executive Summary

Dicaffeoylquinic acids are a class of polyphenolic compounds recognized for their significant antioxidant activities. Among the various isomers, 3,5-diCQA and 4,5-diCQA are frequently investigated for their potential therapeutic applications. This guide consolidates available data on their comparative antioxidant efficacy, details the experimental protocols used for their assessment, and visualizes the key signaling pathways involved in their mechanism of action.

Data Presentation: Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of 3,5-diCQA and 4,5-diCQA has been evaluated using various in vitro assays. The following table summarizes the available quantitative data from different studies. It is important to note that direct comparative studies presenting data for both isomers under identical experimental conditions are limited.

Antioxidant AssayIsomerIC50 Value / ActivitySource
DPPH Radical Scavenging3,5-diCQA4.26 µg/mL[1]
ABTS Radical Scavenging3,5-diCQATEAC value = 0.9974[1]
General Antioxidant Activity4,5-diCQASuperior to other diCQA isomers[2]

IC50: The concentration of the substance required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.[3][4]

  • Sample Preparation: The test compounds (3,5-diCQA and 4,5-diCQA) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution. A control is prepared by mixing the DPPH solution with the solvent alone.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[3]

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.[3][4]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[5][6] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[5]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[7]

  • Sample Preparation: The test compounds are prepared in a range of concentrations.

  • Reaction Mixture: A small volume of the sample is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).[7]

  • Absorbance Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Mandatory Visualization: Signaling Pathways

Both 3,5-diCQA and 4,5-diCQA have been reported to exert their antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The following diagram illustrates this pathway and the putative points of intervention by these compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Prepare 3,5-diCQA and 4,5-diCQA Stock Solutions Series Create Serial Dilutions of Compounds Compound->Series Reagent Prepare Assay Reagents (e.g., DPPH, ABTS) Mix Mix Compounds with Assay Reagents Reagent->Mix Series->Mix Incubate Incubate at Specific Temperature and Time Mix->Incubate Measure Measure Absorbance at Specific Wavelength Incubate->Measure Calculate Calculate Percentage of Inhibition Measure->Calculate Plot Plot Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Values Plot->IC50

References

Validating the Anti-Pigmentation Efficacy of 4,5-diCQA In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-pigmentation effects of 4,5-dicaffeoylquinic acid (4,5-diCQA) against commonly used depigmenting agents: hydroquinone, arbutin, kojic acid, and azelaic acid. The information presented is based on available experimental data to assist in the evaluation and potential development of 4,5-diCQA as a novel anti-pigmentation agent.

Comparative Analysis of In Vivo Efficacy

The in vivo anti-pigmentation effects of 4,5-diCQA have been primarily demonstrated in a zebrafish model.[1][2] For a comprehensive comparison, this guide includes data from various in vivo models used for other agents, highlighting the need for future studies employing standardized models for direct comparison.

Table 1: In Vivo Anti-Pigmentation Efficacy of 4,5-diCQA in Zebrafish

CompoundConcentrationAnimal ModelDuration of TreatmentMethod of Pigmentation AssessmentObserved Effect
4,5-diCQA 25 µMZebrafish embryosNot specifiedVisual observation and imaging of melanocytes~30% reduction in pigmentation; significant shrinkage of melanocytes[3]

Table 2: In Vivo Anti-Pigmentation Efficacy of Comparator Agents

CompoundConcentrationAnimal ModelDuration of TreatmentMethod of Pigmentation AssessmentObserved Effect
Hydroquinone 10%Brownish guinea pigs (UVB-induced hyperpigmentation)10 daysVisual assessment and number of epidermal melanocytesInterruption of UVB-induced pigmentation and marked reduction in melanocyte number[4]
Arbutin 5%Human volunteers6 weeksMexameter® measurementsSignificant attenuation of pigmentation compared to inactive control[5]
Kojic Acid 3%Human volunteers (post-inflammatory and post-acne hyperpigmentation)Not specifiedHyperspectral imagingQuantitative reduction in skin hyperpigmentation[6]
Azelaic Acid 20% creamHuman volunteers (facial hyperpigmentation)24 weeksInvestigator's subjective scale and chromameter analysisSignificantly greater decrease in pigmentary intensity than vehicle[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the key in vivo experiments cited in this guide.

Zebrafish Melanogenesis Assay for 4,5-diCQA
  • Animal Model: Wild-type zebrafish embryos.[2][3]

  • Treatment: Embryos at 9 hours post-fertilization (hpf) are placed in a 24-well plate. The test compound (4,5-diCQA) dissolved in 0.1% DMSO is added to the embryonic medium.[8]

  • Incubation: Embryos are exposed to the treatment until 55 hpf.[8]

  • Pigmentation Assessment: The degree of pigmentation is observed and documented using a stereomicroscope. Quantitative analysis can be performed by measuring the surface area of melanocytes or the overall melanin content.[3][9] For melanin content, embryos are homogenized, and the pellet is dissolved in NaOH to measure absorbance at 405 nm, which is then compared to a standard curve of synthetic melanin.[10]

UVB-Induced Hyperpigmentation Model in Guinea Pigs for Hydroquinone
  • Animal Model: Brownish guinea pigs.[4]

  • Induction of Hyperpigmentation: The flank skin of the guinea pigs is exposed to UVB irradiation for three successive days to induce hyperpigmentation.[4]

  • Treatment: A 10% hydroquinone solution is topically applied daily to the irradiated areas for 10 days.[4]

  • Pigmentation Assessment: The effect on pigmentation is evaluated by visual inspection of the skin color. Histological analysis of split epidermal sheets is performed to count the number of dopa-positive melanocytes.[4]

Human Clinical Trial for Azelaic Acid
  • Study Design: A multicenter, randomized, double-masked, parallel-group study.[7]

  • Participants: Patients with facial hyperpigmentation (Fitzpatrick skin phototypes IV to VI).[7]

  • Treatment: Participants apply a 20% azelaic acid cream or its vehicle twice daily for 24 weeks.[7]

  • Pigmentation Assessment: Pigmentary intensity is assessed using an investigator's subjective scale and a chromameter, which measures color differences in the skin.[7][11]

Signaling Pathways in Melanogenesis

Understanding the mechanism of action is critical for drug development. The following diagrams illustrate the signaling pathways affected by 4,5-diCQA and the comparator agents.

Melanogenesis_Pathway cluster_upstream Upstream Signaling cluster_mitf MITF Regulation cluster_downstream Melanin Synthesis α-MSH α-MSH MC1R MC1R α-MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF Microphthalmia-associated Transcription Factor CREB->MITF Upregulates Tyrosinase Tyrosinase MITF->Tyrosinase Promotes transcription TRP-1 Tyrosinase-related protein 1 MITF->TRP-1 Promotes transcription TRP-2 Tyrosinase-related protein 2 MITF->TRP-2 Promotes transcription Melanin Melanin Tyrosinase->Melanin Catalyzes TRP-1->Melanin Catalyzes TRP-2->Melanin Catalyzes

Figure 1. Simplified Melanogenesis Signaling Pathway.

Inhibition_Mechanisms cluster_agents Anti-Pigmentation Agents cluster_targets Molecular Targets 4,5-diCQA 4,5-diCQA MITF MITF 4,5-diCQA->MITF Downregulates Tyrosinase Tyrosinase 4,5-diCQA->Tyrosinase Inhibits activity TRP-1 TRP-1 4,5-diCQA->TRP-1 Downregulates Hydroquinone Hydroquinone Hydroquinone->Tyrosinase Inhibits activity Arbutin Arbutin Arbutin->Tyrosinase Inhibits activity Kojic Acid Kojic Acid Kojic Acid->Tyrosinase Inhibits activity Azelaic Acid Azelaic Acid Azelaic Acid->Tyrosinase Inhibits activity Mitochondrial Enzymes Mitochondrial Enzymes Azelaic Acid->Mitochondrial Enzymes Inhibits

Figure 2. Mechanisms of Action of Anti-Pigmentation Agents.

Experimental_Workflow cluster_model In Vivo Model Selection cluster_treatment Treatment Protocol cluster_assessment Pigmentation Assessment cluster_analysis Data Analysis Zebrafish Embryos Zebrafish Embryos Compound Administration Compound Administration Zebrafish Embryos->Compound Administration Guinea Pigs Guinea Pigs Guinea Pigs->Compound Administration Human Volunteers Human Volunteers Human Volunteers->Compound Administration Duration and Frequency Duration and Frequency Compound Administration->Duration and Frequency Visual Scoring Visual Scoring Duration and Frequency->Visual Scoring Imaging Imaging Duration and Frequency->Imaging Spectroscopy Spectroscopy Duration and Frequency->Spectroscopy Histology Histology Duration and Frequency->Histology Quantitative Measurement Quantitative Measurement Visual Scoring->Quantitative Measurement Imaging->Quantitative Measurement Spectroscopy->Quantitative Measurement Histology->Quantitative Measurement Statistical Analysis Statistical Analysis Quantitative Measurement->Statistical Analysis

Figure 3. General Experimental Workflow for In Vivo Anti-Pigmentation Studies.

Conclusion

4,5-diCQA demonstrates promising anti-pigmentation effects in a zebrafish in vivo model, primarily through the downregulation of key melanogenic enzymes and transcription factors.[1] While direct quantitative comparison with established agents like hydroquinone, arbutin, kojic acid, and azelaic acid is challenging due to the use of different in vivo models and assessment methodologies, the initial data warrants further investigation. Future studies should aim to evaluate 4,5-diCQA in mammalian models, such as UV-induced hyperpigmentation in guinea pigs or human clinical trials, using standardized quantitative endpoints like chromametry or spectroscopy to provide a more direct comparison with existing treatments. This will be crucial in determining its potential as a novel, effective, and safe agent for the management of hyperpigmentation disorders.

References

Comparative Efficacy of Dicaffeoylquinic Acid Isomers in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of 4,5-dicaffeoylquinic acid (4,5-diCQA) and its isomers, 3,4-diCQA and 3,5-diCQA, reveals significant differences in their potential to combat prostate cancer. Experimental evidence strongly indicates that 4,5-diCQA is a potent inhibitor of prostate cancer cell proliferation, while its isomers show minimal to no effect.

This guide provides a comprehensive comparison of the efficacy of these dicaffeoylquinic acid isomers against various prostate cancer cell lines, supported by quantitative data and detailed experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Efficacy Analysis

Data from a key comparative study demonstrates the superior cytotoxic activity of 4,5-diCQA against the DU-145 human prostate cancer cell line. In this study, 4,5-diCQA exhibited a half-maximal inhibitory concentration (IC50) of 5 µM after 72 hours of treatment.[1] In contrast, its isomers, 3,4-diCQA and 3,5-diCQA, did not show any significant toxicity to DU-145 cells even at high concentrations.[1]

Furthermore, 4,5-diCQA has also demonstrated inhibitory effects on LNCaP and PC-3 prostate cancer cell lines, with cytotoxic effects reported to be similar to those observed in DU-145 cells.[1][2] This suggests that 4,5-diCQA may have therapeutic potential across a broad range of prostate cancers.[1][2]

Compound Cell Line IC50 (72h Treatment)
This compound (4,5-diCQA) DU-1455 µM[1]
LNCaPDose-dependent inhibition observed, similar to DU-145[1]
PC-3Dose-dependent inhibition observed, similar to DU-145[1]
3,4-dicaffeoylquinic acid (3,4-diCQA) DU-145No toxicity observed at high concentrations[1]
3,5-dicaffeoylquinic acid (3,5-diCQA) DU-145No toxicity observed at high concentrations[1]

Mechanism of Action: Cell Cycle Arrest by 4,5-diCQA

The primary mechanism by which 4,5-diCQA exerts its anti-cancer effects is through the induction of cell cycle arrest at the S phase, rather than by apoptosis (programmed cell death).[1][2] This S-phase arrest is associated with a negative impact on the expression of Bcl-2, an anti-apoptotic protein.[1][2] Notably, the activity of 4,5-diCQA does not appear to involve the PI3K/MAPK signaling pathway.[1][2]

While the mechanisms of 3,4-diCQA and 3,5-diCQA in prostate cancer have not been elucidated due to their lack of efficacy, some studies in other cancer types suggest potential mechanisms. For instance, 3,4-diCQA has been shown to enhance the expression of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) in the context of influenza A virus infection.[3] In colorectal cancer cells, 3,5-diCQA has been found to suppress cell growth through a pathway involving ROS, AMPK, and mTOR, leading to mitochondrial dysfunction and ferroptosis.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Proliferation Assay

Prostate cancer cell lines (DU-145, LNCaP, and PC-3) were cultured in RPMI medium supplemented with 10% fetal bovine serum, 1% Penicillin/Streptomycin, and 2mM L-Glutamine.[1] For the cytotoxicity assay, cells were seeded in 96-well plates at a density of 5000 cells per well.[1] The cells were then treated with varying concentrations of the dicaffeoylquinic acid isomers (4,5-diCQA, 3,4-diCQA, and 3,5-diCQA) for 72 hours.[1] Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's protocol.[1] The IC50 values were then determined from the dose-response curves.

Cell Cycle Analysis

DU-145 cells were treated with 4,5-diCQA at its IC50 concentration for 72 hours.[1] Following treatment, the cells were harvested and processed using a cell cycle analysis kit. The DNA content of the cells was analyzed using a MUSE cell analyzer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the molecular mechanism of 4,5-diCQA, the following diagrams have been generated using the Graphviz (DOT language).

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Analysis PC_cells Prostate Cancer Cells (DU-145, LNCaP, PC-3) seeding Seed cells in 96-well plates PC_cells->seeding treatment Treat with diCQA isomers (4,5-diCQA, 3,4-diCQA, 3,5-diCQA) for 72 hours seeding->treatment cck8 CCK-8 Assay (Cell Viability) treatment->cck8 ic50 Determine IC50 cck8->ic50

Caption: Experimental workflow for assessing the cytotoxicity of diCQA isomers.

G diCQA 4,5-diCQA cell_cycle Cell Cycle Progression diCQA->cell_cycle inhibits bcl2 Bcl-2 Expression diCQA->bcl2 downregulates s_phase S Phase Arrest s_phase->inhibition proliferation Cell Proliferation inhibition->proliferation inhibits

References

Cross-Study Validation of 4,5-Dicaffeoylquinic Acid's Anti-Inflammatory Efficacy in RAW264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-study validation of the anti-inflammatory effects of 4,5-dicaffeoylquinic acid (4,5-diCQA) on RAW264.7 murine macrophage cells. The data presented herein is collated from multiple research articles to offer an objective comparison of its performance and to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents.

Executive Summary

Across multiple studies, 4,5-diCQA has demonstrated consistent and potent anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. The compound effectively reduces the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The primary mechanism of action is attributed to the suppression of the NF-κB and MAPK signaling pathways. This comparative guide synthesizes the experimental data and methodologies from various studies to provide a clear and concise overview of 4,5-diCQA's efficacy.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from various studies, showcasing the consistent inhibitory effects of 4,5-diCQA on key inflammatory markers in LPS-stimulated RAW264.7 cells.

Table 1: Effect of 4,5-diCQA on Nitric Oxide (NO) Production

Study4,5-diCQA Concentration (µM)LPS ConcentrationInhibition of NO Production (%)
Jang et al. (2021)150 ng/mLSignificant reduction
250 ng/mLSignificant reduction
450 ng/mLSignificant reduction
Zeng et al. (2019)Not specifiedNot specifiedDose-dependent suppression

Table 2: Effect of 4,5-diCQA on Pro-inflammatory Cytokine and Mediator Expression

Study4,5-diCQA Concentration (µM)LPS ConcentrationTarget MoleculeEffect
Jang et al. (2021)1, 2, 450 ng/mLiNOS, COX-2Dose-dependent inhibition of expression
1, 2, 450 ng/mLTNF-α, IL-6Dose-dependent inhibition of expression
Zeng et al. (2019)Not specifiedNot specifiediNOS, COX-2 mRNASuppressed expression
Not specifiedNot specifiedTNF-α, IL-1β, IL-6Suppressed production

Table 3: Effect of 4,5-diCQA on Cell Viability (MTT Assay)

Study4,5-diCQA Concentration (µM)Duration (h)Cytotoxicity
Jang et al. (2021)2.5, 5, 10, 20, 4024Not observed

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a basis for reproducibility and cross-study comparison.

1. Cell Culture and Treatment

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are typically pre-treated with varying concentrations of 4,5-diCQA for 1-2 hours before stimulation with LPS.

2. Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of 4,5-diCQA, the MTT assay is performed. RAW264.7 cells are seeded in 96-well plates and treated with different concentrations of 4,5-diCQA for 24 hours. Subsequently, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Measurement (Griess Assay)

The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. After treating the cells with 4,5-diCQA and/or LPS, the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The absorbance is measured at 540-550 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

4. Western Blot Analysis

To investigate the effect of 4,5-diCQA on protein expression, Western blot analysis is performed. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, NF-κB p65, p-ERK, p-JNK, p-p38). After washing, the membrane is incubated with a corresponding secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the signaling pathways affected by 4,5-diCQA.

A Comparative Analysis of 4,5-dicaffeoylquinic Acid and Diclofenac Sodium in Preclinical Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, the quest for novel agents with improved efficacy and safety profiles is perpetual. This guide provides a detailed comparison of 4,5-dicaffeoylquinic acid (4,5-diCQA), a natural polyphenolic compound, and diclofenac sodium, a widely used nonsteroidal anti-inflammatory drug (NSAID), based on their performance in established preclinical models of inflammation. This objective analysis is intended for researchers, scientists, and professionals in drug development.

Executive Summary

Preclinical evidence suggests that this compound is a potent anti-inflammatory agent with efficacy comparable to diclofenac sodium in rodent models of acute inflammation and osteoarthritis. While both compounds effectively reduce inflammation, their mechanisms of action differ. Diclofenac primarily inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. In contrast, 4,5-diCQA exerts its effects through the suppression of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Data Presentation

The following tables summarize the quantitative data from comparative studies of 4,5-diCQA and diclofenac sodium in two distinct in vivo inflammation models.

Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Thickness Reduction at 5h (relative to control)Inhibition of iNOS ExpressionInhibition of COX-2 ExpressionInhibition of TNF-α Expression
4,5-diCQA5Dose-dependent reductionDose-dependent reductionDose-dependent reductionDose-dependent reduction
4,5-diCQA10Dose-dependent reductionDose-dependent reductionDose-dependent reductionDose-dependent reduction
4,5-diCQA20Comparable to DiclofenacComparable to DiclofenacComparable to DiclofenacComparable to Diclofenac
Diclofenac Sodium10Significant reductionSignificant reductionSignificant reductionSignificant reduction

Data sourced from Jang, G., et al. (2021). Anti-Inflammatory Effect of this compound on RAW264.7 Cells and a Rat Model of Inflammation.[1][2]

Table 2: Efficacy in a Surgical Model of Osteoarthritis in Rats

Treatment GroupDose (mg/kg)OARSI Score (Cartilage Destruction)
Osteoarthritis Control-16 ± 0.57
4,5-diCQA510 ± 0.76
4,5-diCQA105 ± 0.57
4,5-diCQA204 ± 0.57
Diclofenac Sodium104 ± 0.57

Lower OARSI scores indicate less cartilage destruction. Data sourced from Jang, G., et al. (2022). Chondroprotective Effects of this compound in Osteoarthritis through NF-κB Signaling Inhibition.[3]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the presented data.

Carrageenan-Induced Paw Edema Model

This widely used model assesses the efficacy of anti-inflammatory agents against acute inflammation.

  • Animal Model: Male Wistar rats are utilized for this study.

  • Treatment Administration: 4,5-diCQA (at doses of 5, 10, and 20 mg/kg) or diclofenac sodium (10 mg/kg) is administered orally.[1]

  • Induction of Inflammation: One hour after treatment, a 1% carrageenan solution is injected into the subplantar region of the right hind paw of the rats to induce localized edema.[1]

  • Efficacy Assessment: Paw thickness is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.[4]

Destabilization of the Medial Meniscus (DMM) Induced Osteoarthritis Model

This surgical model mimics the pathological changes observed in osteoarthritis, allowing for the evaluation of chondroprotective effects.

  • Animal Model: Rats are used for the surgical induction of osteoarthritis.

  • Surgical Procedure: The destabilization of the medial meniscus is surgically induced in the knee joint of the rats.

  • Treatment Regimen: Following surgery, animals are treated orally with 4,5-diCQA (5, 10, and 20 mg/kg) or diclofenac sodium (10 mg/kg).[3]

  • Histological Assessment: After a designated treatment period, the knee joints are harvested, and histological analysis is performed to assess cartilage degradation. The severity of cartilage destruction is graded using the Osteoarthritis Research Society International (OARSI) scoring system.[3]

Mandatory Visualizations

Signaling Pathways

G cluster_45diCQA 4,5-diCQA Intervention cluster_diclofenac Diclofenac Intervention cluster_inflammatory_cascade Inflammatory Cascade 4,5-diCQA 4,5-diCQA IKK IKK 4,5-diCQA->IKK inhibits MAPK MAPK 4,5-diCQA->MAPK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription MAPK->Pro-inflammatory Genes activates transcription Diclofenac Diclofenac COX-1 COX-1 Diclofenac->COX-1 inhibits COX-2 COX-2 Diclofenac->COX-2 inhibits Prostaglandins Prostaglandins COX-1->Prostaglandins COX-2->Prostaglandins Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Inflammatory Stimuli->MAPK Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid releases Arachidonic Acid->COX-1 Arachidonic Acid->COX-2 Inflammation Inflammation Prostaglandins->Inflammation Pro-inflammatory Genes->Inflammation

Caption: Mechanisms of Action of 4,5-diCQA and Diclofenac.

Experimental Workflows

G cluster_carrageenan Carrageenan-Induced Paw Edema cluster_dmm DMM-Induced Osteoarthritis c_start Oral Administration (4,5-diCQA or Diclofenac) c_induce Carrageenan Injection (Hind Paw) c_start->c_induce c_measure Measure Paw Thickness (0-5 hours) c_induce->c_measure c_analyze Biomarker Analysis (iNOS, COX-2, TNF-α) c_measure->c_analyze c_end Efficacy Assessment c_analyze->c_end d_start DMM Surgery d_treat Oral Administration (4,5-diCQA or Diclofenac) d_start->d_treat d_harvest Harvest Knee Joints d_treat->d_harvest d_histology Histological Staining d_harvest->d_histology d_score OARSI Scoring d_histology->d_score d_end Chondroprotection Assessment d_score->d_end

Caption: Experimental Workflows for Inflammation Models.

References

Dicaffeoylquinic Acids in Respiratory Disease: A Comparative Analysis of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of dicaffeoylquinic acids (DCQAs) reveals their significant therapeutic potential in the treatment of various respiratory diseases. This guide provides researchers, scientists, and drug development professionals with a detailed examination of the anti-inflammatory and antioxidant properties of key DCQA isomers, supported by experimental data and detailed methodologies. The primary focus is on 1,5-dicaffeoylquinic acid (1,5-DCQA), 3,5-dicaffeoylquinic acid (3,5-DCQA), and 4,5-dicaffeoylquinic acid (4,5-DCQA), highlighting their mechanisms of action in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and acute lung injury (ALI).

Dicaffeoylquinic acids, a class of polyphenolic compounds found in various medicinal plants, have garnered increasing interest for their potent bioactive properties.[1] Their efficacy in mitigating respiratory ailments stems from their ability to modulate key inflammatory and oxidative stress signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Comparative Efficacy of Dicaffeoylquinic Acid Isomers

The therapeutic effects of DCQAs are isomer-specific, with variations in their potency and mechanisms of action. The following tables summarize the available quantitative data from in vitro and in vivo studies, providing a comparative overview of their efficacy. It is important to note that direct head-to-head comparative studies of all major DCQA isomers in a single respiratory disease model are limited in the current literature. The data presented is compiled from various studies and should be interpreted with consideration of the different experimental conditions.

In Vitro Anti-inflammatory Activity
Compound Assay Cell Line Stimulus Endpoint IC50 / Effective Concentration Reference
1,5-DCQA NeuroprotectionPrimary cortical neuronsAβ(1-42)Increased cell viabilityConcentration-dependent[2]
3,5-DCQA Nitric Oxide (NO) ProductionRAW 264.7 macrophagesLPSInhibition of NOIC50 = 4.26 µg/mL[3]
Pro-inflammatory CytokinesMouse primary peritoneal macrophagesLPSInhibition of TNF-α, IL-1β, IL-6Effective at 25 µmol/L[4]
NeuroprotectionSH-SY5Y cellsH2O2Attenuated neuronal deathPre-treatment showed protection[5]
4,5-DCQA Nitric Oxide (NO) ProductionRAW 264.7 macrophagesLPSDose-dependent reductionSignificant reduction at 4 µM[6]
Prostaglandin E2 (PGE2) ProductionRAW 264.7 macrophagesLPSInhibition of PGE255% inhibition at 4 µM[6]
Pro-inflammatory Cytokines (TNF-α, IL-6)RAW 264.7 macrophagesLPSInhibition of TNF-α and IL-620-40% inhibition at 4 µM[6]

Note on 1,5-dicaffeoylquinic acid: There is a notable lack of quantitative data on the direct anti-inflammatory effects of 1,5-DCQA in respiratory disease models within the reviewed literature.[1] The available data primarily focuses on its neuroprotective effects.[2]

In Vivo Anti-inflammatory and Protective Effects
Compound Animal Model Disease Model Dosage Key Findings Reference
3,5-DCQA MiceSenescence-accelerated mouse (SAMP8)6.7 mg/kg/day (oral)Improved spatial learning and memory[7]
4,5-DCQA RatCarrageenan-induced paw edema5, 10, 20 mg/kg (oral)Dose-dependent suppression of edema[6]

Key Signaling Pathways in Respiratory Disease Treatment

The therapeutic efficacy of DCQAs in respiratory diseases is largely attributed to their modulation of two critical signaling pathways: the pro-inflammatory NF-κB pathway and the antioxidant Nrf2 pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In respiratory diseases, its activation leads to the production of pro-inflammatory cytokines and chemokines, exacerbating the inflammatory response. DCQAs have been shown to inhibit NF-κB activation, thereby reducing the expression of these inflammatory mediators.

NF_kB_Pathway cluster_stimulus cluster_receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS, Allergens TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DCQA Dicaffeoylquinic Acids DCQA->IKK Inhibits DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Figure 1: Inhibition of the NF-κB Signaling Pathway by Dicaffeoylquinic Acids.
Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the primary regulator of cellular antioxidant defenses. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes, which helps to mitigate oxidative stress, a key contributor to the pathology of many respiratory diseases. DCQAs are known to activate the Nrf2 pathway, thereby enhancing the cellular antioxidant capacity.

Nrf2_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation DCQA Dicaffeoylquinic Acids DCQA->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Experimental_Workflow_Asthma Sensitization Sensitization (OVA + Alum, i.p.) Days 0 & 14 Challenge Challenge (OVA Aerosol) Days 21-23 Sensitization->Challenge Analysis Endpoint Analysis - BALF Analysis - Lung Histology - Cytokine Levels - Airway Hyperresponsiveness Challenge->Analysis Treatment DCQA Treatment Treatment->Challenge Administered during challenge phase

References

Safety Operating Guide

Safe Disposal of 4,5-Dicaffeoylquinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4,5-Dicaffeoylquinic acid, ensuring compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • In case of dust formation, use a dust mask or work in a well-ventilated area, such as a fume hood[2].

Spill Response:

  • In the event of a spill, avoid dust formation[2].

  • Collect the spilled material and place it in a suitable container for disposal[2].

  • Clean the affected area thoroughly.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through a licensed professional waste disposal service. Adherence to local, state, and federal regulations is mandatory.

  • Containerization:

    • Place waste this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any known hazard information.

  • Waste Segregation:

    • Segregate the chemical waste from other laboratory waste streams to prevent accidental mixing and potential reactions.

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

While specific quantitative toxicity data for this compound is limited in the provided search results, the following table summarizes key physical and chemical properties.

PropertyValueSource
Molecular FormulaC25H24O12[3][4]
Molecular Weight516.45 g/mol [1][3]
AppearanceSolid[1][3]
Storage Temperature−20°C[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound for disposal B Is the material in a properly sealed and labeled container? A->B C YES B->C D NO B->D F Store in a designated chemical waste storage area. C->F E Place in a suitable, sealed container. Label with chemical name and hazards. D->E E->F G Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. F->G H Arrange for professional disposal. G->H I End: Proper Disposal Complete H->I

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4,5-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 4,5-Dicaffeoylquinic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Details
Eye/Face Protection Tightly sealing safety goggles or a face shield.[1]Standard safety glasses are insufficient; splash protection is necessary.
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber) and protective clothing.[1][2]Ensure gloves are worn at all times when handling the compound. A lab coat or gown should be worn to protect skin and clothing.[3]
Respiratory Protection NIOSH/MSHA approved respirator.To be used if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a fume hood. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.[1]
Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and to prevent accidental exposure.

Handling:

  • Use personal protective equipment as required.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid creating dust when handling the solid form.[1]

  • Ensure adequate ventilation in the work area.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed, properly labeled container.[1]

  • Keep in a cool, well-ventilated place.[1]

  • Protect from extremes of temperature and direct sunlight.[1]

Parameter Value Source
Storage Temperature -20°C[1][4][5]
Spill and Disposal Plan

In the event of a spill, immediate and appropriate action must be taken to contain and clean the area.

Spill Response:

  • Evacuate personnel from the immediate area.[1]

  • Ensure proper PPE is worn before attempting to clean the spill.[1]

  • For powder spills, cover with a plastic sheet or tarp to minimize spreading.[1]

  • Mechanically take up the spilled material and place it in an appropriate container for disposal. Avoid creating dust.[1]

  • For solutions, absorb with an inert material (e.g., sand, earth) and transfer to a suitable container for disposal.[1]

  • Thoroughly clean the contaminated surface. After initial cleaning, flush the area with water.[1]

  • Prevent spilled material from entering waterways or sewers.[1]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not flush into sewers.[1]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[1]

  • Hazardous Combustion Products: Carbon oxides.[1]

Visual Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

G Chemical Spill Response Workflow A Spill Occurs B Evacuate Immediate Area A->B C Don Appropriate PPE B->C D Contain the Spill C->D E Cover Powder with Tarp D->E Powder F Absorb Liquid with Inert Material D->F Liquid G Clean Up Spill E->G F->G H Place in Labeled Disposal Container G->H I Decontaminate the Area H->I J Dispose of Waste per Regulations I->J K Report Incident J->K

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.